Darusentan, (R)-
Description
BenchChem offers high-quality Darusentan, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Darusentan, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
221176-51-8 |
|---|---|
Molecular Formula |
C22H22N2O6 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(2R)-2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26)/t19-/m0/s1 |
InChI Key |
FEJVSJIALLTFRP-IBGZPJMESA-N |
Isomeric SMILES |
COC1=CC(=NC(=N1)O[C@@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC |
Canonical SMILES |
COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Stereoselective Inactivity of (R)-Darusentan at the Endothelin-A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism behind the inactivity of (R)-Darusentan at the endothelin-A (ETA) receptor. By examining its stereochemistry in contrast to its active (S)-enantiomer, this document provides a comprehensive overview of the binding affinity, experimental protocols, and signaling pathways that govern this crucial pharmacological distinction.
Executive Summary
Darusentan is a selective ETA receptor antagonist, with its therapeutic effects attributed exclusively to the (S)-enantiomer. The (R)-enantiomer of darusentan is pharmacologically inactive due to its inability to bind to the ETA receptor. This stereoselective binding is a critical determinant of the compound's activity, highlighting the precise three-dimensional structural requirements for ligand-receptor interaction. This guide will dissect the available data to elucidate the core reasons for this inactivity.
Stereochemistry and Receptor Binding Affinity
The fundamental basis for the inactivity of (R)-Darusentan at the ETA receptor lies in its stereochemistry. The spatial arrangement of substituents around the chiral center in the (R)-enantiomer precludes effective binding to the receptor's active site. In stark contrast, the (S)-enantiomer, also known as darusentan, exhibits high-affinity binding, enabling it to act as a potent antagonist.
A study by Liang et al. explicitly demonstrated this stereoselectivity, stating that "(R)-Darusentan exhibited no binding activity" in radiolabeled endothelin binding competition assays using rat aortic vascular smooth muscle cell (RAVSM) membranes, which are rich in ETA receptors.[1] The same study confirmed that the (S)-enantiomer competed for this binding with a low nanomolar inhibition constant (Ki).[1]
Data Presentation: Quantitative Binding Affinity Data
The following table summarizes the binding affinities of the darusentan enantiomers for the endothelin-A receptor, highlighting the stark difference in their interaction.
| Compound | Receptor | Cell Line/Tissue | Ki (nM) | Reference |
| (S)-Darusentan | ETA | Rat Aortic Vascular Smooth Muscle (RAVSM) membranes | 13 | [2] |
| (S)-Darusentan | ETA | Recombinant | 1.4 | [2] |
| (R)-Darusentan | ETA | Rat Aortic Vascular Smooth Muscle (RAVSM) membranes | No binding activity | [2] |
Endothelin-A Receptor Signaling Pathway
The ETA receptor is a G-protein coupled receptor (GPCR) predominantly located on vascular smooth muscle cells.[3] Its activation by endothelin-1 (ET-1) initiates a signaling cascade that leads to vasoconstriction.[4] Understanding this pathway is crucial to appreciating how an antagonist like (S)-Darusentan exerts its effects, and why the non-binding (R)-Darusentan fails to do so.
Upon ET-1 binding, the ETA receptor couples to Gq/11 proteins, which in turn activate phospholipase C (PLC).[5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4] The elevated cytosolic Ca2+, along with DAG-mediated activation of protein kinase C (PKC), leads to smooth muscle contraction.
Below is a diagram illustrating the ETA receptor signaling pathway.
Caption: ETA receptor signaling cascade leading to vasoconstriction.
Experimental Protocols
The determination of binding affinity for the darusentan enantiomers is typically performed using a competitive radioligand binding assay. The following protocol is a representative methodology based on standard practices for ETA receptor binding studies.
Protocol: Competitive Radioligand Binding Assay for ETA Receptor
1. Materials and Reagents:
-
Receptor Source: Membrane preparations from cells expressing the ETA receptor, such as rat aortic vascular smooth muscle cells (RAVSMs) or Chinese Hamster Ovary (CHO) cells stably transfected with the human ETA receptor.
-
Radioligand: A high-affinity radiolabeled ETA receptor ligand, typically [125I]-Endothelin-1.
-
Competitors: (R)-Darusentan and (S)-Darusentan at various concentrations.
-
Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
2. Procedure:
-
Incubation Setup: The assay is performed in microtiter plates. To each well, add in the following order:
-
Assay buffer.
-
A fixed concentration of the radioligand ([125I]-ET-1).
-
Varying concentrations of the unlabeled competitor ((S)-Darusentan or (R)-Darusentan). For determining non-specific binding, a high concentration of an unlabeled ET-1 is used. For total binding, only the radioligand and buffer are added.
-
The receptor membrane preparation is added to initiate the binding reaction.
-
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
The following diagram illustrates the workflow for this experimental protocol.
Caption: Workflow of a competitive radioligand binding assay.
Mechanism of Inactivity: A Logical Framework
The inactivity of (R)-Darusentan at the ETA receptor is a direct consequence of its molecular geometry. The three-dimensional shape of a drug molecule is paramount for its interaction with the binding pocket of its target receptor. For darusentan, the specific orientation of the phenyl, methoxy, and pyrimidine groups, dictated by the chiral center, determines whether it can fit into the ETA receptor's binding site.
The following diagram illustrates the logical relationship between stereochemistry, receptor binding, and pharmacological activity for the darusentan enantiomers.
Caption: Logical flow of darusentan's stereoselective activity.
Conclusion
The inactivity of (R)-Darusentan at the endothelin-A receptor is a clear and well-documented example of stereoselectivity in pharmacology. The precise three-dimensional structure of the (S)-enantiomer allows for high-affinity binding to the ETA receptor, leading to its antagonist activity. Conversely, the mirror-image (R)-enantiomer does not possess the correct spatial arrangement to interact with the receptor's binding site, resulting in a complete lack of binding and, consequently, pharmacological inactivity. This understanding underscores the importance of chiral separation and the characterization of individual enantiomers in the drug development process. For researchers in this field, the case of darusentan serves as a powerful illustration of the structure-activity relationships that govern drug-receptor interactions.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rpsg.org.uk [rpsg.org.uk]
- 4. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecificity of Darusentan and Endothelin Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereospecificity of darusentan in its interaction with endothelin (ET) receptors. Darusentan, a propanoic acid-based endothelin receptor antagonist (ERA), demonstrates significant stereoselectivity, with its pharmacological activity residing almost exclusively in the (S)-enantiomer.[1][2] This document outlines the quantitative binding data, detailed experimental methodologies, and the signaling pathways involved, offering a comprehensive resource for professionals in pharmacology and drug development.
Quantitative Analysis of Stereospecific Binding
The affinity of darusentan's stereoisomers for endothelin receptors has been quantified through various binding and functional assays. The data consistently demonstrate that (S)-darusentan is a potent and selective antagonist of the endothelin A (ETA) receptor, while the (R)-darusentan enantiomer exhibits no significant binding activity.[1][2]
Table 1: Binding Affinity (Ki) of Darusentan Enantiomers for Endothelin Receptors
| Compound | Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
| (S)-Darusentan | ETA | 1.4 | Human Cloned Receptors | [3] |
| (S)-Darusentan | ETB | 184 | Human Cloned Receptors | [3] |
| (S)-Darusentan | ETA | 13 | Rat Aortic Vascular Smooth Muscle Cells (RAVSMs) | [1][3] |
| (R)-Darusentan | ETA | No binding activity | Rat Aortic Vascular Smooth Muscle Cells (RAVSMs) | [1] |
Table 2: Functional Activity of Darusentan Enantiomers
| Assay | Compound | Parameter | Value | Species/Tissue | Reference |
| Endothelin-induced Vascular Contractility | (S)-Darusentan | pA2 | 8.1 ± 0.14 | Isolated endothelium-denuded rat aortic rings | [1] |
| Endothelin-induced Vascular Contractility | (R)-Darusentan | Effect | No effect | Isolated endothelium-denuded rat aortic rings | [1][2] |
The data clearly indicate that the (S)-configuration of darusentan is crucial for its high-affinity binding to the ETA receptor, exhibiting approximately 100-fold selectivity for the ETA over the ETB receptor.[3][4] This stereospecificity is the foundation of its targeted pharmacological action.
Experimental Protocols
The characterization of darusentan's stereospecificity relies on established in vitro experimental protocols, primarily radioligand binding assays and functional vascular assays.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of the darusentan enantiomers to endothelin receptors.
Objective: To quantify the affinity of (S)- and (R)-darusentan for ETA and ETB receptors.
Materials:
-
Membrane preparations from cells expressing ETA or ETB receptors (e.g., rat aortic vascular smooth muscle cells, which are predominantly ETA).[1]
-
Radioligand: Typically [125I]-ET-1.
-
Unlabeled ligands: (S)-Darusentan, (R)-Darusentan, and a non-specific binding control.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand ([125I]-ET-1) and varying concentrations of the unlabeled competitor ligands ((S)-darusentan or (R)-darusentan).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Vascular Contractility Assay
This ex vivo assay assesses the functional consequence of receptor binding by measuring the ability of darusentan enantiomers to inhibit endothelin-1 (ET-1)-induced vasoconstriction.
Objective: To determine the functional potency of (S)- and (R)-darusentan as antagonists of ET-1-induced vascular contraction.
Materials:
-
Isolated vascular rings (e.g., from rat aorta), denuded of endothelium.[1]
-
Organ bath system with physiological salt solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Isometric force transducer.
-
ET-1.
-
(S)-Darusentan and (R)-Darusentan.
Procedure:
-
Tissue Preparation: Arterial rings are dissected and mounted in organ baths under optimal resting tension.
-
Equilibration: The tissues are allowed to equilibrate in the physiological salt solution.
-
ET-1 Concentration-Response Curve: A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissues are washed and then incubated with a specific concentration of either (S)-darusentan or (R)-Darusentan for a predetermined period.
-
Repeat ET-1 Curve: The ET-1 concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The antagonistic potency is expressed as the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
Signaling Pathways and Mechanism of Action
Endothelin-1 exerts its physiological effects by binding to ETA and ETB receptors, which are G-protein coupled receptors (GPCRs). The binding of ET-1 to ETA receptors on vascular smooth muscle cells activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ concentration is a primary trigger for vasoconstriction.[1]
(S)-darusentan acts as a competitive antagonist at the ETA receptor, preventing ET-1 from binding and initiating this signaling cascade.[2] This blockade of the ET-1 signaling pathway in vascular smooth muscle cells results in vasodilation and a reduction in blood pressure.[5] The (R)-enantiomer does not bind to the receptor and therefore does not interfere with this pathway.[1]
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Stereospecific interaction of darusentan enantiomers with the ETA receptor.
Caption: Workflow for assessing the stereospecificity of darusentan.
References
- 1. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. go.drugbank.com [go.drugbank.com]
The Inert Stereoisomer: A Technical Guide to the Biological Inactivity of (R)-Darusentan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darusentan, a selective endothelin-1 (ET-1) receptor antagonist, has been investigated for its potential in treating resistant hypertension.[1][2] As a chiral molecule, darusentan exists as two enantiomers: (S)-darusentan and (R)-darusentan.[3] This technical guide provides an in-depth analysis of the biological activity of these enantiomers, with a specific focus on the established inactivity of the (R)-enantiomer. Through a comprehensive review of receptor binding affinities, functional assays, and downstream signaling pathways, this document elucidates the stereoselective pharmacology of darusentan. Detailed experimental protocols and quantitative data are presented to offer a clear and comprehensive understanding for researchers and drug development professionals.
Introduction to Darusentan and Stereoisomerism
Darusentan is a propanoic acid-based compound that acts as a competitive antagonist at the endothelin A (ETA) receptor.[3][4] The ETA receptor, predominantly located on vascular smooth muscle cells, mediates the potent vasoconstrictive effects of ET-1.[5] By blocking this interaction, darusentan promotes vasodilation, leading to a reduction in blood pressure.[1]
The pharmacological activity of many drugs is dependent on their stereochemistry.[6] Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different biological activities.[6][7] In the case of darusentan, the molecule possesses a single chiral center, giving rise to the (S) and (R) enantiomers.[3] Extensive research has demonstrated that the therapeutic effects of darusentan are solely attributable to the (S)-enantiomer, while the (R)-enantiomer is biologically inactive.[3][5]
Quantitative Analysis of Enantiomeric Activity
The differential activity of the darusentan enantiomers is most evident in their binding affinities for the ETA receptor and their functional effects on ET-1-induced cellular responses.
Table 1: Comparative Binding Affinities of Darusentan Enantiomers for the ETA Receptor
| Enantiomer | Target Receptor | Preparation | Binding Affinity (Ki) | Citation |
| (S)-Darusentan | ETA | Rat Aortic Vascular Smooth Muscle (RAVSM) Membranes | 13 nmol/L | [3][5] |
| (R)-Darusentan | ETA | Rat Aortic Vascular Smooth Muscle (RAVSM) Membranes | No binding activity | [3][5] |
| (S)-Darusentan | ETA | Recombinant Human | 1.4 nM | [8][9] |
| (S)-Darusentan | ETB | Recombinant Human | 184 nM | [8][9] |
Table 2: Functional Antagonism of ET-1-Induced Vasoconstriction
| Enantiomer | Assay System | Measured Parameter | Result | Citation |
| (S)-Darusentan | Isolated endothelium-denuded rat aortic rings | Inhibition of ET-1-induced vascular contractility | pA2 = 8.1 ± 0.14 | [3][5] |
| (R)-Darusentan | Isolated endothelium-denuded rat aortic rings | Inhibition of ET-1-induced vascular contractility | No effect | [3][5] |
Signaling Pathways and Mechanism of Inactivity
The ETA receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq protein subunit.[3] Activation of this pathway leads to a cascade of intracellular events culminating in vasoconstriction. The inactivity of (R)-darusentan is a direct consequence of its inability to bind to the ETA receptor, thereby failing to initiate any downstream signaling.
Experimental Protocols
The following are detailed methodologies for the key experiments that have established the biological inactivity of (R)-darusentan.
ETA Receptor Binding Assay
Objective: To determine the binding affinity of (S)- and (R)-darusentan to the ETA receptor.
Methodology:
-
Membrane Preparation: Rat aortic vascular smooth muscle cells (RAVSMs) are cultured and harvested. The cells are then homogenized in a lysis buffer and subjected to centrifugation to isolate the membrane fractions containing the ETA receptors.[3]
-
Competitive Binding Assay: The membrane preparations are incubated with a fixed concentration of radiolabeled ET-1 (e.g., [125I]ET-1) and varying concentrations of either (S)-darusentan or (R)-darusentan.
-
Separation and Detection: After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) for each enantiomer. The Ki value represents the concentration of the competing ligand that occupies 50% of the receptors at equilibrium.
Functional Vasoconstriction Assay
Objective: To assess the functional antagonist activity of (S)- and (R)-darusentan on ET-1-induced vasoconstriction.
Methodology:
-
Tissue Preparation: Aortas are isolated from male Sprague-Dawley rats and cut into rings. The endothelium is removed to eliminate its influence on vascular tone.[3]
-
Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2/5% CO2. The tension of the rings is continuously recorded.
-
Experimental Protocol: The rings are pre-treated with either (S)-darusentan, (R)-darusentan, or vehicle for a specified period. A cumulative concentration-response curve to ET-1 is then generated.
-
Data Analysis: The contractile responses are measured, and the concentration-response curves are plotted. The potency of the antagonist is determined by calculating the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
Conclusion
The biological activity of darusentan is highly stereoselective, with the (S)-enantiomer being the active pharmacological agent and the (R)-enantiomer being biologically inactive.[3] This inactivity is unequivocally demonstrated by the lack of binding of (R)-darusentan to the ETA receptor and its consequent inability to antagonize ET-1-induced vasoconstriction.[3][5] This technical guide provides the essential data and methodologies for a thorough understanding of this phenomenon, which is critical for researchers and professionals involved in the development of chiral drugs. The clear distinction in the pharmacological profiles of the darusentan enantiomers underscores the importance of stereochemistry in drug design and evaluation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. gilead.com [gilead.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
Investigating the Off-Target Effects of Darusentan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the off-target effects of Darusentan, a selective endothelin A (ETᴀ) receptor antagonist. A critical finding of the initial investigation is that the pharmacological activity of Darusentan is primarily attributed to its (S)-enantiomer. The (R)-enantiomer has been reported to exhibit no significant binding activity at the ETᴀ receptor.[1] Consequently, the focus of this guide is on the known off-target profile of the active (S)-Darusentan and the clinically observed adverse effects of Darusentan, which may be indicative of either on-target or off-target actions. This document summarizes the available quantitative data on receptor binding, details relevant experimental protocols for off-target screening, and provides visualizations of the primary signaling pathway and a general workflow for identifying off-target effects.
Introduction to Darusentan
Darusentan is a potent and selective antagonist of the endothelin A (ETᴀ) receptor, developed for the treatment of resistant hypertension.[2][3] The endothelin system, particularly the vasoconstrictive effects of endothelin-1 (ET-1) mediated through the ETᴀ receptor, plays a significant role in blood pressure regulation.[2] By blocking this receptor, Darusentan promotes vasodilation and lowers blood pressure.[2] The therapeutic efficacy and safety of Darusentan have been evaluated in several clinical trials.[3][4] While its primary mechanism of action is well-characterized, a thorough understanding of its off-target effects is crucial for a complete safety and pharmacological profile.
On-Target and Off-Target Binding Profile of (S)-Darusentan
Comprehensive off-target screening data for Darusentan against a broad panel of receptors, enzymes, and ion channels is not extensively available in the public domain. The primary focus of published research has been on its high affinity and selectivity for the endothelin receptors. The following table summarizes the known binding affinities of (S)-Darusentan.
| Target | Ligand | Assay Type | Test System | Ki (nM) | Selectivity (ETʙ/ETᴀ) | Reference |
| Endothelin A (ETᴀ) Receptor | (S)-Darusentan | Radioligand Binding Assay | Human Recombinant | 1.4 | ~131 | [5] |
| Endothelin B (ETʙ) Receptor | (S)-Darusentan | Radioligand Binding Assay | Human Recombinant | 184 | [5] | |
| Endothelin A (ETᴀ) Receptor | (S)-Darusentan | Radioligand Binding Assay | Rat Aortic Smooth Muscle | 13 | N/A | [1] |
| Endothelin A (ETᴀ) Receptor | (R)-Darusentan | Radioligand Binding Assay | Rat Aortic Smooth Muscle | No binding activity | N/A | [1] |
Note on (R)-Darusentan: As indicated in the table, studies on rat aortic vascular smooth muscle cells showed that the (R)-enantiomer of Darusentan exhibited no binding activity at the ETᴀ receptor.[1] This suggests that the (R)-enantiomer is pharmacologically inactive at the primary target, and it is plausible that it has not been subjected to extensive off-target screening.
Clinically Observed Adverse Effects
The adverse effects observed in clinical trials can provide insights into potential off-target activities or exaggerated on-target pharmacology. The most commonly reported adverse events associated with Darusentan treatment include:
-
Peripheral edema: This is a frequent, dose-dependent side effect.[2][6]
-
Headache: Commonly reported in patients receiving Darusentan.[2][6]
-
Nasal symptoms/congestion: Observed more frequently than with placebo.[2]
-
Decrease in hemoglobin and hematocrit: A class effect of endothelin receptor antagonists.[2]
It is important to note that these effects may not necessarily be due to off-target binding but could be a consequence of the physiological role of endothelin receptor blockade.
Experimental Protocols for Off-Target Effect Investigation
To thoroughly investigate the off-target profile of a compound like (R)-Darusentan, a tiered approach employing various in vitro assays is typically used.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Ki) of the test compound for a panel of receptors.
-
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
-
General Protocol:
-
Preparation of Receptor Source: Cell membranes or recombinant proteins expressing the target receptor are prepared.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Enzyme Inhibition Assays
These assays are used to assess the effect of a compound on the activity of a specific enzyme.
-
Objective: To determine the potency of a test compound to inhibit the activity of a target enzyme (IC50).
-
Principle: The assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound.
-
General Protocol:
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in a suitable buffer.
-
Incubation: The enzyme is pre-incubated with varying concentrations of the test compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The formation of the product or the depletion of the substrate is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the concentration of the test compound.
-
Functional Cell-Based Assays
These assays measure the biological response of a cell to a test compound, providing information on its functional activity (agonist or antagonist).
-
Objective: To determine the functional effect of a test compound on a cellular signaling pathway.
-
Principle: The assay measures a downstream event in a signaling cascade (e.g., changes in second messenger levels, reporter gene expression, or cell proliferation) following stimulation of a specific receptor or pathway.
-
General Protocol:
-
Cell Culture: Cells expressing the target of interest are cultured in a suitable format (e.g., 96-well plates).
-
Compound Treatment: The cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.
-
Signal Detection: The cellular response is measured using a specific assay, such as:
-
Calcium mobilization assays: To measure changes in intracellular calcium levels.
-
cAMP assays: To measure changes in cyclic AMP levels.
-
Reporter gene assays: To measure the expression of a reporter gene under the control of a specific response element.
-
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50 for agonists) or inhibitory potency (IC50 for antagonists) of the test compound.
-
Visualizations
Endothelin Signaling Pathway
The primary therapeutic effect of (S)-Darusentan is mediated through the blockade of the ETᴀ receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates the simplified signaling cascade initiated by endothelin-1 (ET-1) binding to the ETᴀ receptor and the point of intervention for Darusentan.
Caption: Simplified Endothelin A Receptor Signaling Pathway.
Experimental Workflow for Off-Target Screening
The identification and characterization of off-target effects is a systematic process. The following diagram outlines a typical workflow.
Caption: General Workflow for Investigating Off-Target Effects.
Conclusion
The available evidence strongly indicates that the pharmacological activity of Darusentan resides in the (S)-enantiomer, with the (R)-enantiomer being inactive at the primary ETᴀ target. A comprehensive off-target profile for (R)-Darusentan is not publicly available, likely due to its lack of on-target activity. The known off-target profile of Darusentan is primarily defined by its high selectivity for the ETᴀ receptor over the ETʙ receptor and its clinically observed adverse effects, such as edema and headache. To definitively characterize the off-target effects of (R)-Darusentan, a systematic investigation using broad-panel radioligand binding assays, enzyme inhibition assays, and functional cell-based assays would be required. The protocols and workflow outlined in this guide provide a framework for such an investigation. For drug development professionals, this underscores the importance of characterizing both enantiomers of a chiral drug, even if one is considered inactive, to fully understand the compound's safety and pharmacological profile.
References
- 1. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of darusentan: a novel endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of darusentan in patients with resistant hypertension: results from a randomized, double-blind, placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gilead.com [gilead.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Darusentan: an effective endothelinA receptor antagonist for treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Chiral Resolution of (R)-Darusentan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chiral resolution of (R)-Darusentan, a selective endothelin-A receptor antagonist. The document details the synthetic pathway to racemic Darusentan, followed by a discussion and protocols for its chiral resolution to isolate the desired (R)-enantiomer.
Synthesis of Racemic Darusentan
The synthesis of racemic Darusentan proceeds through a multi-step sequence starting from benzophenone. The key steps involve a Darzens condensation, followed by epoxide ring-opening, and finally, coupling with a pyrimidine derivative.
Experimental Protocols
Step 1: Synthesis of methyl 3,3-diphenyl-2,3-epoxypropanoate
To a solution of benzophenone and methyl chloroacetate in a suitable solvent, a strong base such as sodium methoxide is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by recrystallization.
Step 2: Synthesis of methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
The epoxide from the previous step is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The reaction is heated to reflux and monitored by TLC. Upon completion, the reaction is neutralized, and the product is isolated and purified.
Step 3: Synthesis of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
The methyl ester is hydrolyzed using a base, such as sodium hydroxide, in a mixture of water and an organic solvent. The reaction is heated until the starting material is consumed. The reaction mixture is then acidified to precipitate the carboxylic acid, which is filtered, washed, and dried.
Step 4: Synthesis of racemic Darusentan
The racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is coupled with 2-(methylsulfonyl)-4,6-dimethoxypyrimidine in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is heated to drive it to completion. The final product, racemic Darusentan, is isolated by extraction and purified by recrystallization.
Quantitative Data for Synthesis
| Step | Product | Starting Materials | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | methyl 3,3-diphenyl-2,3-epoxypropanoate | Benzophenone, Methyl chloroacetate | Sodium methoxide | Methanol/Toluene | 85-95 | >95 |
| 2 | methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | methyl 3,3-diphenyl-2,3-epoxypropanoate | Sulfuric acid | Methanol | 80-90 | >98 |
| 3 | 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | Sodium hydroxide | Water/Methanol | 90-98 | >99 |
| 4 | Racemic Darusentan | 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, 2-(methylsulfonyl)-4,6-dimethoxypyrimidine | Potassium carbonate | DMF | 75-85 | >98 |
Chiral Resolution of (R)-Darusentan
The separation of the racemic Darusentan into its individual enantiomers is a critical step to obtain the pharmacologically active (R)-enantiomer. Classical resolution via diastereomeric salt formation is a commonly employed method.
Classical Diastereomeric Salt Resolution
This method involves the reaction of the racemic carboxylic acid intermediate with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
Step 1: Formation of Diastereomeric Salts
Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is dissolved in a suitable solvent, such as ethyl acetate or methanol. A chiral resolving agent, for example, a chiral amine like (S)-(-)-dehydroabietylamine, is added to the solution. The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the crystallization of one of the diastereomeric salts.
Step 2: Separation and Purification of the Diastereomeric Salt
The crystallized diastereomeric salt is collected by filtration, washed with a cold solvent, and dried. The purity of the salt can be enhanced by recrystallization.
Step 3: Liberation of the Enantiopure Carboxylic Acid
The purified diastereomeric salt is treated with an acid (e.g., hydrochloric acid) to protonate the carboxylic acid and liberate the chiral resolving agent. The desired enantiomer of the carboxylic acid is then extracted into an organic solvent, washed, dried, and concentrated.
Step 4: Synthesis of (R)-Darusentan
The enantiopure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is then converted to (R)-Darusentan following the procedure described in Step 4 of the synthesis of the racemate.
| Parameter | Value |
| Chiral Resolving Agent | (S)-(-)-Dehydroabietylamine |
| Yield of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | 35-45% (based on the racemate) |
| Enantiomeric Excess (e.e.) | >99% |
Alternative Chiral Resolution Methods
While classical resolution is effective, other techniques can also be considered for the separation of Darusentan enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to directly separate the enantiomers of either the final product or a key intermediate. The choice of the CSP and the mobile phase is crucial for achieving good separation. Polysaccharide-based CSPs are often effective for the resolution of carboxylic acids.
-
Enzymatic Resolution: This method employs enzymes, such as lipases, that can selectively catalyze a reaction on one of the enantiomers of the racemic mixture. For example, a lipase could be used to selectively esterify one enantiomer of the racemic carboxylic acid intermediate, allowing for the separation of the esterified and unreacted enantiomers.
Visualizations
A Comparative Analysis of the Physicochemical Properties of (R)-Darusentan and (S)-Darusentan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Darusentan is a potent, orally active, non-peptide antagonist of the endothelin-A (ETA) receptor.[1] The endothelin system, particularly the interaction of endothelin-1 (ET-1) with the ETA receptor, plays a significant role in vasoconstriction and the pathophysiology of hypertension.[2] Darusentan's therapeutic potential lies in its ability to block this interaction, leading to vasodilation and a reduction in blood pressure.[3]
The molecule possesses a single chiral center, giving rise to two enantiomers: (R)-Darusentan and (S)-Darusentan. In chiral drug development, it is crucial to characterize each enantiomer, as they can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. This guide focuses on elucidating these differences for the enantiomers of Darusentan.
Physicochemical Properties
A thorough comparative analysis of the physicochemical properties of the (R) and (S) enantiomers of Darusentan is hampered by a lack of publicly available experimental data. Enantiomers, by definition, have identical intrinsic properties in an achiral environment (e.g., melting point, boiling point, solubility in achiral solvents, pKa). However, they can exhibit different properties in a chiral environment, such as interactions with chiral stationary phases in chromatography or distinct crystal packing in a chiral space group.
While specific experimental values for the individual enantiomers are not available, predicted values for the racemic mixture and general properties are summarized below.
Table 1: Physicochemical Properties of Darusentan
| Property | Value/Information | Source |
| Molecular Formula | C₂₂H₂₂N₂O₆ | [4] |
| Molecular Weight | 410.43 g/mol | [4] |
| Predicted Water Solubility | 0.0994 mg/mL | [5] |
| Solubility in DMSO | ≥ 125 mg/mL | [6] |
| Predicted logP | 3.61 | [5] |
| Predicted pKa (Strongest Acidic) | 3.2 | [5] |
| Predicted pKa (Strongest Basic) | 0.83 | [5] |
Biological Activity: A Tale of Two Enantiomers
The most significant difference between (R)-Darusentan and (S)-Darusentan lies in their biological activity. The (S)-enantiomer is the active form of the drug, exhibiting high affinity for the ETA receptor, while the (R)-enantiomer is essentially inactive.
Table 2: Comparative Biological Activity of Darusentan Enantiomers
| Parameter | (S)-Darusentan | (R)-Darusentan | Source |
| Binding Affinity (Ki) for ETA Receptor | 1.4 nM | No binding activity | [7] |
| Functional Activity | Potent antagonist | Functionally inactive | [7] |
This stark difference in biological activity underscores the importance of stereoselectivity in the interaction between Darusentan and the ETA receptor.
Endothelin-A Receptor Signaling Pathway
(S)-Darusentan exerts its pharmacological effect by blocking the signaling cascade initiated by the binding of endothelin-1 (ET-1) to the ETA receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the Gq alpha subunit.
Caption: Endothelin-A Receptor Signaling Pathway and the inhibitory action of (S)-Darusentan.
Experimental Protocols
Detailed experimental protocols for the full physicochemical characterization of the Darusentan enantiomers are not available in published literature. However, the following sections describe the standard methodologies that would be employed for such a study.
Chiral Separation
The separation of (R)- and (S)-Darusentan is a prerequisite for studying their individual properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.
Protocol: Chiral HPLC Separation of Darusentan Enantiomers
-
Column Selection: A chiral stationary phase, such as a cellulose-based column (e.g., Chiralcel OD-RH), is selected.[8]
-
Mobile Phase Preparation: A mobile phase is prepared, typically consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer with a modifier (e.g., formic acid). A common composition is acetonitrile/water/formic acid (50:50:0.1, v/v/v).[8]
-
Sample Preparation: A solution of racemic Darusentan is prepared in a suitable solvent.
-
Chromatographic Conditions:
-
Flow rate: Typically 0.5-1.0 mL/min.[8]
-
Detection: UV detection at a wavelength where Darusentan has significant absorbance.
-
Temperature: Column temperature is maintained at a constant value (e.g., 25 °C) to ensure reproducibility.
-
-
Injection and Data Analysis: The racemic sample is injected onto the column. The retention times of the two enantiomers are recorded. The resolution between the two peaks is calculated to ensure baseline separation.
Caption: General workflow for the chiral HPLC separation of Darusentan enantiomers.
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter influencing a drug's solubility and absorption. Potentiometric titration is a standard method for its determination.
Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: A precise amount of the purified enantiomer is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Crystal Structure Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule, which can reveal differences in the crystal packing of enantiomers.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of each pure enantiomer are grown. This is often the most challenging step and involves screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
Conclusion
While the biological activity of the Darusentan enantiomers is clearly delineated, with (S)-Darusentan being the active eutomer, a comprehensive understanding of their comparative physicochemical properties remains incomplete due to a lack of published experimental data. The provided predicted data and general properties offer a starting point for researchers. The detailed experimental protocols outlined in this guide provide a roadmap for the necessary studies to fully characterize the individual enantiomers. Such data would be invaluable for optimizing drug formulation, understanding potential differences in pharmacokinetics, and ensuring the development of a safe and effective drug product. Further research into the specific physicochemical characteristics of (R)- and (S)-Darusentan is highly encouraged.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of darusentan: a novel endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of darusentan enantiomers in rat plasma by enantioselective liquid chromatography with tandem mass spectrometry using cellulose-based chiral stationary phase [hero.epa.gov]
The Inactive Enantiomer: A Pharmacological Deep Dive into (R)-Darusentan
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Drug Design
In pharmacology, the three-dimensional structure of a drug molecule is paramount to its interaction with biological targets. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit significant differences in their pharmacological and toxicological profiles. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, can be less active, inactive, or even contribute to adverse effects.[1][2][3] Understanding the distinct properties of each enantiomer is therefore a cornerstone of modern drug development, influencing decisions from synthesis to clinical application.[4][5]
This guide provides a detailed examination of the role of an inactive enantiomer using Darusentan as a case study. Darusentan is a selective endothelin receptor antagonist (ERA) that has been investigated for the treatment of resistant hypertension.[6][7] It exists as two enantiomers: the pharmacologically active (S)-Darusentan and its inactive counterpart, (R)-Darusentan.[7] By exploring the contrasting properties of these two molecules, we can elucidate the importance of stereochemical considerations in pharmacology and drug safety.
Darusentan: A Tale of Two Enantiomers
Darusentan is a propanoic acid-based compound that selectively blocks the endothelin-A (ETA) receptor, a G-protein coupled receptor (GPCR) involved in vasoconstriction.[6][7] The therapeutic action of Darusentan is attributed exclusively to the (S)-enantiomer.
The Active Eutomer: (S)-Darusentan
(S)-Darusentan is a potent and selective antagonist of the ETA receptor.[7] Its binding to this receptor prevents the endogenous vasoconstrictor peptide, endothelin-1 (ET-1), from exerting its pressor effects, leading to vasodilation and a reduction in blood pressure.[7][8] Clinical trials have demonstrated the efficacy of (S)-Darusentan in lowering blood pressure in patients with resistant hypertension.[9][10]
The Inactive Distomer: (R)-Darusentan
In stark contrast to its stereoisomer, (R)-Darusentan is pharmacologically inactive at the endothelin receptors.[7] Studies have shown that it exhibits no significant binding affinity for either the ETA or ETB receptor subtypes.[7] This lack of on-target activity is a critical aspect of its pharmacological profile and raises important questions about its role and potential effects when co-administered as part of a racemic mixture or present as a chiral impurity.
Quantitative Pharmacological Data
The stereoselectivity of Darusentan's interaction with endothelin receptors is clearly demonstrated by quantitative in vitro data. The following tables summarize the key pharmacological parameters for both enantiomers.
| Enantiomer | Receptor | Binding Affinity (Ki) | Reference |
| (S)-Darusentan | Human ETA | 1.4 nM | [5] |
| Rat ETA | 13 nM | [7][11] | |
| Human ETB | 184 nM | [5][11] | |
| (R)-Darusentan | Rat ETA | No binding activity | [7] |
Table 1: Comparative Receptor Binding Affinities of Darusentan Enantiomers.
| Enantiomer | Assay | Functional Activity (pA2) | Reference |
| (S)-Darusentan | Inhibition of ET-1-induced vascular contraction in isolated rat aortic rings | 8.1 ± 0.14 | [7] |
| (R)-Darusentan | Inhibition of ET-1-induced vascular contraction in isolated rat aortic rings | No effect | [7] |
Table 2: Comparative Functional Activity of Darusentan Enantiomers.
The Significance of an Inactive Enantiomer
The presence of an inactive enantiomer like (R)-Darusentan in a pharmaceutical formulation is not merely a matter of inert filler. It has several important implications for drug development and patient safety.
Metabolic Considerations and Chiral Inversion
A key concern with chiral drugs is the potential for in vivo chiral inversion, where one enantiomer is converted into the other.[2][12][13] Such a conversion could have significant pharmacological consequences, potentially turning an inactive distomer into an active eutomer, or vice-versa. However, a study on the enantioselective determination of Darusentan in rat plasma found no evidence of chiral inversion during plasma preparation, storage, and analysis.[14] This suggests that (R)-Darusentan is unlikely to convert to the active (S)-Darusentan in vivo, reinforcing its status as a truly inactive entity with respect to the endothelin system.
Potential for Off-Target Effects
While (R)-Darusentan is inactive at its intended target, the endothelin receptors, it is crucial to consider the possibility of off-target effects. An enantiomer that is inactive at one receptor may still interact with other biological macromolecules, such as other receptors, enzymes, or transporters.[15] Although specific studies on the broader off-target profile of (R)-Darusentan are not widely available in the public domain, this remains a critical area of investigation in preclinical safety assessment for any chiral drug. The absence of on-target activity does not guarantee the absence of other biological interactions.
Pharmacokinetic Profile
The pharmacokinetic properties of enantiomers can also differ significantly.[15] Even if an enantiomer is pharmacologically inactive, its absorption, distribution, metabolism, and excretion (ADME) profile can influence the overall safety and efficacy of the drug product. A study developing an assay for the enantioselective determination of Darusentan in rat plasma demonstrated the feasibility of studying the pharmacokinetics of each enantiomer separately.[14] Such studies are essential to fully characterize the behavior of both the active and inactive enantiomers in the body.
Experimental Protocols
The characterization of the pharmacological activity of Darusentan enantiomers relies on specific in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Endothelin Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Receptor Source: Membranes from cells expressing the target receptor, such as rat aortic vascular smooth muscle cells (RAVSMs), which predominantly express the ETA subtype.[7]
-
Radioligand: A radioactively labeled form of the natural ligand, such as [¹²⁵I]-ET-1.
-
Procedure:
-
Prepare membrane fractions from RAVSMs.
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of the test compound (e.g., (S)-Darusentan or (R)-Darusentan).
-
Allow the mixture to incubate to reach binding equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Ex Vivo Vascular Contraction Assay
This functional assay measures the ability of a compound to antagonize the vasoconstrictor effect of ET-1 in isolated blood vessels.
-
Tissue Preparation: Isolate and cut rings from the thoracic aorta of rats. The endothelium is typically removed to eliminate its influence on vascular tone.
-
Apparatus: Mount the aortic rings in an organ bath filled with a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Procedure:
-
Allow the tissue to equilibrate under a resting tension.
-
Construct a cumulative concentration-response curve to ET-1 to establish a baseline contractile response.
-
Wash the tissue and incubate with a fixed concentration of the antagonist (e.g., (S)-Darusentan or (R)-Darusentan) for a predetermined period.
-
Construct a second cumulative concentration-response curve to ET-1 in the presence of the antagonist.
-
-
Data Analysis: The antagonistic potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist concentration-response curve.
Visualizing Key Pathways and Processes
Endothelin-A (ETA) Receptor Signaling Pathway
The ETA receptor is a Gq/11-coupled GPCR. Upon activation by ET-1, it initiates a signaling cascade that leads to vasoconstriction. (S)-Darusentan blocks this pathway at the receptor level.
Caption: ETA receptor signaling pathway leading to vasoconstriction.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of Darusentan enantiomers.
References
- 1. Superiority of YM598 over atrasentan as a selective endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral inversion of drugs: coincidence or principle? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Inversion of Pharmaceutical Drugs - Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelin-A receptor antagonist-mediated vasodilatation is attenuated by inhibition of nitric oxide synthesis and by endothelin-B receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Darusentan: an effective endothelinA receptor antagonist for treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral inversion - Wikipedia [en.wikipedia.org]
- 14. Determination of darusentan enantiomers in rat plasma by enantioselective liquid chromatography with tandem mass spectrometry using cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Darusentan as a tool for studying G-protein coupled receptors
An In-depth Technical Guide: (R)-Darusentan as a Tool for Studying G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1] Understanding their function and signaling is paramount in drug discovery. Darusentan is a potent and selective antagonist for the endothelin type A (ETA) receptor, a class A GPCR.[2][3] While the pharmacologically active enantiomer is (+)-(S)-Darusentan, the inactive (R)-Darusentan serves as an essential negative control in experiments, allowing researchers to confirm that the observed effects are specifically due to the antagonism of the ETA receptor by the active S-enantiomer.[4] This guide details the use of Darusentan as a tool to investigate ETA receptor signaling, providing quantitative data and detailed experimental protocols.
Core Principles: Mechanism of Action
Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects by binding to ETA and ETB receptors.[5][6] The ETA receptor is predominantly located on vascular smooth muscle cells and is coupled to the Gq/11 family of G-proteins.[4][7]
Upon activation by ET-1, the Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] This increase in cytosolic Ca2+, along with the activation of Protein Kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses, including vasoconstriction.[4][8]
(S)-Darusentan acts as a competitive antagonist at the ETA receptor, blocking the binding of ET-1 and thereby inhibiting this entire signaling cascade.[3][4] (R)-Darusentan, being inactive, should not inhibit this pathway and is used to validate the specificity of the S-enantiomer's action.[4]
Caption: ETA receptor Gq signaling pathway and the inhibitory site of (S)-Darusentan.
Data Presentation: Pharmacological Profile of Darusentan
The utility of Darusentan as a research tool stems from its high affinity for the ETA receptor and its marked selectivity over the ETB receptor. This allows for the specific interrogation of ETA-mediated pathways.
| Parameter | Receptor | Value (nM) | Species/System | Description | Reference(s) |
| Binding Affinity (Ki) | ETA | 1.4 | Human Recombinant | Measures the dissociation constant from the receptor. A lower Ki indicates higher binding affinity. | [9][10][11] |
| ETB | 184 | Human Recombinant | Darusentan has significantly lower affinity for the ETB receptor. | [9][10][11] | |
| Selectivity Ratio | ETB:ETA | ~130-fold | Human Recombinant | Calculated from the ratio of Ki values (Ki, ETB / Ki, ETA), highlighting its specificity for the ETA receptor. | [9][10][12] |
| Functional Potency (IC50) | ETA | 5.8 - 570.0 | Varies | Concentration causing 50% inhibition of a functional response. Value is highly dependent on the specific assay conditions. | [13] |
Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) are related but distinct values. Ki is an intrinsic measure of binding affinity, while IC50 is a functional measure that depends on experimental conditions.[14][15]
Experimental Protocols
To characterize the interaction of Darusentan with the ETA receptor, several key experiments are routinely performed.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of Darusentan by measuring its ability to compete with a radiolabeled ligand for binding to the ETA receptor.[16][17]
-
Objective: To determine the Ki of unlabeled (S)-Darusentan.
-
Materials:
-
Cell membranes from a cell line expressing human ETA receptors.
-
Radioligand: [125I]-ET-1.
-
Competitor: Unlabeled (S)-Darusentan and, as a control, (R)-Darusentan.
-
Assay Buffer: e.g., Tris-HCl buffer with MgCl2 and bovine serum albumin (BSA).
-
96-well plates and glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Preparation: Serially dilute the unlabeled Darusentan.
-
Incubation: In a 96-well plate, incubate the ETA receptor membranes, a fixed concentration of [125I]-ET-1 (typically at its Kd concentration), and varying concentrations of unlabeled Darusentan. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis: Plot the bound radioactivity against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Inositol Phosphate (IP) Accumulation Assay
This is a functional assay that measures the result of Gq protein activation. It quantifies Darusentan's ability to block ET-1-induced production of inositol phosphates.[18][19]
-
Objective: To determine the functional potency (IC50) of (S)-Darusentan as an antagonist.
-
Materials:
-
Whole cells expressing the ETA receptor (e.g., HEK293 or CHO cells).
-
[3H]-myo-inositol for metabolic labeling.
-
Agonist: ET-1.
-
Antagonist: (S)-Darusentan.
-
Assay Buffer containing Lithium Chloride (LiCl). LiCl inhibits inositol monophosphatases, causing IP1 to accumulate.[20]
-
Anion exchange chromatography columns (e.g., Dowex resin).
-
-
Methodology:
-
Labeling: Culture cells overnight in a medium containing [3H]-myo-inositol to allow for its incorporation into membrane phosphoinositides like PIP2.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of (S)-Darusentan for 15-30 minutes.
-
Stimulation: Add a fixed concentration of ET-1 (typically the EC80) to stimulate the cells. The incubation is performed in the presence of LiCl for 30-60 minutes at 37°C.
-
Lysis & Extraction: Terminate the reaction by adding an acid (e.g., perchloric acid) to lyse the cells and extract the soluble inositol phosphates.
-
Purification: Neutralize the extracts and apply them to anion exchange columns. Wash the columns and then elute the total [3H]-inositol phosphates with a high-salt buffer.
-
Quantification: Measure the radioactivity of the eluates using a scintillation counter.
-
Analysis: Plot the IP accumulation against the logarithm of the Darusentan concentration and fit the curve to determine the IC50 value.
-
Caption: Workflow for an inositol phosphate (IP) accumulation assay.
Calcium Mobilization Assay
This functional assay provides a real-time measurement of intracellular calcium changes, a direct consequence of IP3-mediated release. It is readily adaptable to high-throughput screening.[21][22]
-
Objective: To measure the inhibition of ET-1-induced intracellular Ca2+ release by (S)-Darusentan.
-
Materials:
-
Whole cells expressing the ETA receptor, plated in black, clear-bottom 96- or 384-well plates.
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Agonist: ET-1.
-
Antagonist: (S)-Darusentan.
-
A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
-
-
Methodology:
-
Cell Plating: Seed cells in microplates and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C. The AM ester form allows the dye to cross the cell membrane.
-
Antagonist Addition: Place the plate in the fluorescence reader. Add varying concentrations of (S)-Darusentan to the wells and incubate for a set period.
-
Agonist Injection & Reading: The instrument will inject a fixed concentration of ET-1 into the wells while simultaneously recording fluorescence intensity over time.
-
Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration. The peak fluorescence response is measured for each well. Plot the peak response against the logarithm of the Darusentan concentration to determine the IC50 value for the inhibition of the calcium signal.
-
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Conclusion
Darusentan is an exemplary pharmacological tool for the study of GPCRs, specifically the endothelin type A receptor. Its high potency and, critically, its high selectivity for ETA over ETB receptors, allow for precise dissection of ETA-specific signaling pathways.[10][11] When used in conjunction with its inactive (R)-enantiomer as a negative control, researchers can confidently attribute observed effects to ETA antagonism.[4] The robust and well-characterized assays described herein—radioligand binding, inositol phosphate accumulation, and calcium mobilization—provide a comprehensive framework for quantifying its interaction with the receptor and its impact on downstream signaling, making it an invaluable asset for both basic research and drug development.
References
- 1. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 2. Darusentan, a selective endothelin A receptor antagonist, for the oral treatment of resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis [frontiersin.org]
- 6. rpsg.org.uk [rpsg.org.uk]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 8. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Endothelin receptor ET-A Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 14. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inositol phosphate accumulation assay [bio-protocol.org]
- 19. Inositol phosphate (IP) accumulation assay [bio-protocol.org]
- 20. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 22. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
Preliminary in vitro studies with (R)-Darusentan
An in-depth analysis of preliminary in vitro studies reveals that the biological activity of Darusentan, a selective endothelin receptor antagonist, is exclusively attributed to its (S)-enantiomer.[1][2] Initial investigations comparing the two enantiomers demonstrated that (R)-Darusentan is inactive, showing no significant binding to the endothelin A (ET-A) receptor or any effect on endothelin-1 (ET-1) induced vasoconstriction.[1][2] Consequently, this technical guide focuses on the in vitro studies that established the potent antagonist activity of (S)-Darusentan, while consistently noting the lack of activity of the (R)-enantiomer.
Darusentan is a propanoic acid-based compound that has been investigated for its potential in treating resistant hypertension.[1][3] The primary mechanism of action for its active (S)-enantiomer is the competitive antagonism of the ET-A receptor, a G-protein coupled receptor found on vascular smooth muscle cells.[1][4] Activation of this receptor by the potent vasoconstrictor ET-1 is a key pathway in regulating vascular tone.[1][5]
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative data from key in vitro experiments, highlighting the high affinity and functional potency of (S)-Darusentan compared to the inactivity of (R)-Darusentan.
Table 1: Receptor Binding Affinity
This table presents the inhibitor constant (Ki) values, which indicate the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity.
| Compound | Receptor Subtype | Preparation | Ki (nmol/L) | Reference |
| (S)-Darusentan | ET-A | Rat Aortic Vascular Smooth Muscle (RAVSM) Membranes | 13 | [1][2] |
| (R)-Darusentan | ET-A | RAVSM Membranes | No binding activity | [1][2] |
| (S)-Darusentan | Human ET-A | CHO Cells | 0.312 ± 0.064 | [3] |
| (S)-Darusentan | Human ET-B | CHO Cells | 551 ± 47 | [3] |
Table 2: Functional Antagonism
The pA2 value is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
| Compound | Functional Assay | Tissue Preparation | pA2 Value | Reference |
| (S)-Darusentan | ET-1-Induced Vasoconstriction | Isolated, endothelium-denuded rat aortic rings | 8.1 ± 0.14 | [1][2] |
| (R)-Darusentan | ET-1-Induced Vasoconstriction | Isolated, endothelium-denuded rat aortic rings | No effect | [1][2] |
Experimental Protocols
Detailed methodologies for the pivotal in vitro experiments are outlined below.
Radioligand Binding Assay
This assay quantifies the ability of a compound to compete with a radiolabeled ligand for binding to its receptor.
-
Cell Culture and Membrane Preparation: Rat Aortic Vascular Smooth Muscle cells (RAVSMs) are cultured. Over 95% of the endothelin receptors in these cells are the ET-A subtype.[1][2] The cells are harvested, and membrane fractions are isolated through centrifugation.
-
Binding Reaction: The RAVSM membrane fractions are incubated with a fixed concentration of radiolabeled ET-1.
-
Competition: Increasing concentrations of unlabeled (S)-Darusentan or (R)-Darusentan are added to the reaction to compete for binding with the radiolabeled ET-1.
-
Separation and Quantification: The reaction is terminated, and membrane-bound radioactivity is separated from the unbound ligand. The amount of bound radioactivity is measured, and the data is used to calculate the Ki value for each competitor.
Cellular Signaling Assays (Inositol Phosphate and Calcium)
These assays measure the downstream effects of receptor activation or blockade. The ET-A receptor is coupled to Gαq proteins, which, when activated, stimulate an increase in intracellular inositol phosphate (IP) and calcium (Ca2+).[1]
-
Cell Culture: Cultured RAVSMs are used for these experiments.[1]
-
Antagonist Pre-treatment: Cells are pre-treated with varying concentrations of (S)-Darusentan.[1]
-
Agonist Stimulation: The cells are then stimulated with ET-1 to induce IP production and Ca2+ signaling.[1][2]
-
Measurement:
-
Inositol Phosphate: The levels of IP are quantified to assess the degree of G-protein signaling.
-
Calcium Signaling: Intracellular Ca2+ concentration is measured, often using fluorescent dyes. (S)-Darusentan was shown to cause a concentration-dependent reduction in ET-1-induced Ca2+ signaling, with near-complete blockade at 100–1000 nmol/L.[1]
-
Ex Vivo Vascular Function Assay
This experiment assesses the functional effect of the antagonist on blood vessel contractility.
-
Tissue Preparation: Aortic rings are isolated from rats, and the endothelium is removed to eliminate its influence on vascular tone.[1][2]
-
Organ Bath Setup: The aortic rings are mounted in an organ bath containing a physiological salt solution, allowing for the measurement of isometric tension (contraction).
-
Antagonist Incubation: Tissues are incubated with different concentrations of (S)-Darusentan or (R)-Darusentan.
-
Agonist Challenge: A cumulative concentration-response curve is generated by adding increasing concentrations of ET-1 to induce vasoconstriction.
-
Data Analysis: The magnitude of the contraction is recorded. The rightward shift in the ET-1 concentration-response curve caused by (S)-Darusentan is used to calculate the pA2 value. (R)-Darusentan produced no shift.[1][2]
Visualizations: Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental processes described.
Caption: ET-1 signaling pathway in vascular smooth muscle and site of action for Darusentan.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Experimental workflow for the ex vivo vascular function assay.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the metabolic fate of (R)-Darusentan
Exploring the Metabolic Fate of (R)-Darusentan: A Technical Overview
A Note on Data Availability
Enantioselective Pharmacokinetic Analysis of Darusentan in Rats
The primary challenge in studying the metabolic fate of a single enantiomer within a racemic mixture is the ability to separate and quantify each stereoisomer accurately. A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the enantioselective determination of Darusentan enantiomers in rat plasma. This methodology is crucial for any future studies aiming to delineate the metabolic profile of (R)-Darusentan.
Experimental Protocol: Enantioselective LC-MS/MS Method[1]
This protocol outlines the validated method for the simultaneous determination of (R)- and (S)-Darusentan in rat plasma.
1. Sample Preparation:
-
Protein precipitation of 50 μL of rat plasma is performed using methanol.
2. Chromatographic Separation:
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC).
-
Chiral Stationary Phase: Chiralcel OD-RH column.
-
Mobile Phase: An isocratic mixture of acetonitrile, water, and formic acid in a 50:50:0.1 (v/v/v) ratio.
-
Flow Rate: 0.5 mL/min.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: Tandem mass spectrometer (MS/MS).
-
Ionization Source: Electrospray ionization (ESI) operating in the negative ionization mode.
-
Detection Method: Multiple-reaction monitoring (MRM).
4. Method Validation:
-
The method was validated for linearity, precision, accuracy, and stability.
-
No chiral inversion was observed during sample preparation, storage, and analysis.
Data Presentation
While specific pharmacokinetic parameters for (R)-Darusentan from in vivo studies are not detailed in the available literature, the validation of the analytical method provides key performance data.
Table 1: Validation Parameters of the Enantioselective LC-MS/MS Method for Darusentan Enantiomers [1]
| Parameter | Value |
| Linearity Range | 0.500 to 2500 ng/mL |
| Correlation Coefficient (r) | ≥ 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.500 ng/mL |
| Intra-day Precision | ≤ 10.2% |
| Inter-day Precision | ≤ 10.2% |
| Accuracy | -5.4% to 6.3% |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the enantioselective pharmacokinetic analysis of Darusentan enantiomers.
Enantioselective analysis workflow.
Putative Metabolic Pathways
In the absence of specific metabolic data for (R)-Darusentan, a hypothetical metabolic pathway for a generic phenylpropanoic acid derivative is presented below. This is based on common biotransformation reactions and is for illustrative purposes only.
Hypothetical metabolic pathways.
Conclusion and Future Directions
While the analytical methodology for the separate quantification of (R)- and (S)-Darusentan in preclinical species has been established, a thorough investigation into the metabolic fate of the inactive (R)-enantiomer is warranted. Future research should focus on:
-
In vitro metabolism studies: Utilizing liver microsomes and hepatocytes from various species, including humans, to identify the primary metabolic pathways and the enzymes involved in the biotransformation of (R)-Darusentan.
-
Metabolite identification: Characterizing the chemical structures of the metabolites of (R)-Darusentan using advanced analytical techniques such as high-resolution mass spectrometry and NMR.
-
In vivo ADME studies: Conducting mass balance studies with radiolabeled (R)-Darusentan to determine its absorption, distribution, and routes and rates of excretion.
-
Pharmacokinetic modeling: Developing a comprehensive pharmacokinetic model that describes the disposition of both (R)- and (S)-Darusentan and their respective metabolites.
A complete understanding of the metabolic fate of both enantiomers is essential for a thorough safety and efficacy evaluation of Darusentan. The technical framework for enantioselective analysis is in place, paving the way for these critical future investigations.
References
Methodological & Application
Application Notes and Protocols: Utilizing (R)-Darusentan as a Negative Control in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endothelin (ET) system, particularly the endothelin-A (ETA) receptor, is a key regulator of vascular tone and blood pressure. Its activation by endothelin-1 (ET-1) leads to potent vasoconstriction, contributing to the pathophysiology of hypertension.[1][2] Darusentan is a selective and potent antagonist of the ETA receptor, developed for the treatment of hypertension.[3][4][5] As a chiral molecule, darusentan exists as two enantiomers: (S)-Darusentan and (R)-Darusentan. Pharmacological studies have demonstrated that the biological activity resides exclusively in the (S)-enantiomer, which binds to the ETA receptor with high affinity.[1][2][6] In contrast, (R)-Darusentan exhibits no significant binding to the ETA receptor and is devoid of activity in functional assays, making it an ideal negative control for in vitro and in vivo studies investigating the effects of ETA receptor blockade.[1][2]
These application notes provide detailed protocols for using (R)-Darusentan to ensure the specificity of observed effects in hypertension research, helping to distinguish true ETA receptor-mediated antagonism from potential off-target or non-specific actions of the active (S)-enantiomer.
Rationale for (R)-Darusentan as a Negative Control
The principle of using a stereoisomer as a negative control is a robust method in pharmacology. Since enantiomers have identical physicochemical properties (e.g., solubility, molecular weight), any observed differences in biological activity can be confidently attributed to the stereospecific interaction with the chiral target, in this case, the ETA receptor. Using (R)-Darusentan alongside (S)-Darusentan allows researchers to:
-
Confirm Target Engagement: Demonstrate that the antihypertensive effects of (S)-Darusentan are mediated through specific ETA receptor blockade.
-
Identify Off-Target Effects: Uncover any biological effects caused by the molecule's scaffold that are independent of ETA receptor antagonism.
-
Validate Assay Systems: Ensure that the experimental model is responsive to specific ETA antagonism and not to confounding factors.
The stark difference in activity between the two enantiomers is summarized below.
Table 1: Comparative In Vitro Activity of Darusentan Enantiomers
| Compound | Target | Assay Type | Result (Ki or Effect) | Reference |
| (S)-Darusentan | Human ETA Receptor | Radioligand Binding | Ki = 1.4 nM | [4] |
| (R)-Darusentan | Human ETA Receptor | Radioligand Binding | No binding activity | [1][2] |
| (S)-Darusentan | Rat Aortic Rings | Vascular Contraction | Inhibited ET-1 induced contraction | [1][2] |
| (R)-Darusentan | Rat Aortic Rings | Vascular Contraction | No effect on ET-1 induced contraction | [1][2] |
Signaling Pathway and Mechanism of Action
Endothelin-1 (ET-1) mediates its vasoconstrictive effects primarily through the Gq-protein coupled ETA receptor on vascular smooth muscle cells (VSMCs). The activation of this pathway by (S)-Darusentan and the lack of effect by (R)-Darusentan are depicted below.
Application Protocol 1: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
This protocol describes a method to assess the antihypertensive effects of (S)-Darusentan and to confirm the lack of activity of (R)-Darusentan in a well-established genetic model of hypertension.
Objective
To compare the effects of orally administered (S)-Darusentan and (R)-Darusentan on systolic blood pressure (SBP) in conscious Spontaneously Hypertensive Rats (SHR).
Experimental Workflow
Methodology
-
Animals: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks of age. Wistar-Kyoto (WKY) rats can be used as a normotensive control group if desired.
-
Housing: House animals under standard conditions (12-h light/dark cycle, 22±2°C) with ad libitum access to standard chow and water.
-
Acclimatization and Training:
-
Baseline Blood Pressure:
-
Measure systolic blood pressure (SBP) and heart rate (HR) for three consecutive days using a non-invasive tail-cuff system.[4]
-
Average the measurements to establish a stable baseline for each animal.
-
-
Grouping and Dosing:
-
Randomize animals into three groups (n=8-10 per group) based on baseline SBP:
-
Group 1 (Vehicle): Administer vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Group 2 (Active): Administer (S)-Darusentan (e.g., 30 mg/kg, p.o.) suspended in vehicle.
-
Group 3 (Negative Control): Administer (R)-Darusentan (e.g., 30 mg/kg, p.o.) suspended in vehicle.
-
-
Administer compounds once daily by oral gavage for the duration of the study (e.g., 14 days).
-
-
Blood Pressure Monitoring:
-
Measure SBP and HR at specified time points post-dose (e.g., 4, 8, and 24 hours) on Days 1, 7, and 14 of the study.
-
-
Data Analysis:
-
Calculate the change in SBP from baseline for each animal at each time point.
-
Analyze data using an appropriate statistical test (e.g., Two-way ANOVA with post-hoc test) to compare treatment groups to the vehicle control. P < 0.05 is considered statistically significant.
-
Expected Results
The expected outcome is a significant reduction in systolic blood pressure in the (S)-Darusentan treated group compared to the vehicle group. The (R)-Darusentan group should show no significant difference in blood pressure compared to the vehicle control, confirming that the antihypertensive effect is stereospecific to the (S)-enantiomer.
Table 2: Representative In Vivo Data (Hypothetical)
| Treatment Group (30 mg/kg) | Baseline SBP (mmHg) | Change in SBP at 4h, Day 7 (mmHg) | p-value vs. Vehicle |
| Vehicle | 185 ± 5 | -2 ± 3 | - |
| (S)-Darusentan | 187 ± 6 | -25 ± 4 | < 0.001 |
| (R)-Darusentan | 186 ± 5 | -3 ± 3 | > 0.99 |
| Data are presented as Mean ± SEM. |
Application Protocol 2: In Vitro ETA Receptor Competitive Binding Assay
This protocol details a competitive radioligand binding assay to quantify the affinity (Ki) of (S)-Darusentan and (R)-Darusentan for the ETA receptor, demonstrating the stereoselectivity of binding.
Objective
To determine and compare the binding affinities of (S)-Darusentan and (R)-Darusentan for the human ETA receptor expressed in a stable cell line.
Methodology
-
Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing the human ETA receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), determine protein concentration (e.g., BCA assay), and store at -80°C.
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Radioligand: Use [¹²⁵I]-ET-1 at a concentration near its Kd (e.g., 50 pM).
-
Competitors: Prepare serial dilutions of (S)-Darusentan and (R)-Darusentan (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup (per well):
-
50 µL Assay Buffer (for Total Binding) or a high concentration of unlabeled ET-1 (1 µM, for Non-Specific Binding) or competitor solution.
-
50 µL [¹²⁵I]-ET-1 solution.
-
100 µL of diluted membrane preparation (e.g., 10-20 µg protein).
-
-
Incubate plates at room temperature for 90-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly harvest the assay by vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity trapped on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value for each compound.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Results
(S)-Darusentan is expected to displace [¹²⁵I]-ET-1 in a concentration-dependent manner, yielding a low nanomolar IC₅₀ and Ki value. In contrast, (R)-Darusentan should show little to no displacement even at the highest concentrations tested, demonstrating its negligible affinity for the ETA receptor.
Table 3: Representative Binding Affinity Data
| Compound | IC₅₀ (nM) | Ki (nM) |
| (S)-Darusentan | ~2.5 | ~1.4 |
| (R)-Darusentan | > 10,000 | > 10,000 |
Conclusion
References
- 1. hyperresponsivitiy-of-spontaneously-hypertensive-rat-to-indirect-measurement-of-blood-pressure - Ask this paper | Bohrium [bohrium.com]
- 2. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperresponsivitiy of spontaneously hypertensive rat to indirect measurement of blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Darusentan in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (R)-Darusentan in cell-based assays. As the inactive enantiomer of the potent and selective endothelin A (ETA) receptor antagonist, (S)-Darusentan, the primary application of (R)-Darusentan is to serve as a crucial negative control in experimental setups. Its use allows researchers to distinguish specific ETA receptor-mediated effects of (S)-Darusentan from any non-specific or off-target effects.
Introduction
Darusentan is a nonpeptidic, selective antagonist of the endothelin A (ETA) receptor.[1][2] The biological activity of Darusentan resides in its (S)-enantiomer, which binds with high affinity to the ETA receptor, thereby blocking the vasoconstrictive and proliferative effects of endothelin-1 (ET-1).[3][4] In contrast, (R)-Darusentan exhibits no significant binding to the endothelin receptor and is considered pharmacologically inactive.[3][4] This stereospecificity makes (R)-Darusentan an ideal negative control for in vitro and cell-based assays designed to investigate the pharmacological activity of (S)-Darusentan and other ETA receptor antagonists.
Mechanism of Action of the Active Enantiomer, (S)-Darusentan
(S)-Darusentan is a competitive antagonist at the ETA receptor, a G-protein coupled receptor (GPCR).[4] Upon binding of its endogenous ligand, ET-1, the ETA receptor activates the Gαq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately mediates the physiological responses to ET-1, such as vasoconstriction and cell proliferation.[3][4] (S)-Darusentan effectively blocks these downstream signaling events by preventing ET-1 from binding to the ETA receptor.
Quantitative Data: Pharmacological Profile of Darusentan Enantiomers
The following table summarizes the key pharmacological parameters for both (S)- and (R)-Darusentan, highlighting the stereoselectivity of the active enantiomer for the ETA receptor.
| Compound | Parameter | Value | Cell/Tissue System | Reference |
| (S)-Darusentan | Ki for human ETA receptor | 1.4 nmol/L | Recombinant human receptors | [1][2] |
| Ki for human ETB receptor | 184 nmol/L | Recombinant human receptors | [1][2] | |
| Ki for rat ETA receptor | 13 nmol/L | Rat aortic vascular smooth muscle cell membranes | [3][4] | |
| pA2 | 8.1 ± 0.14 | Isolated endothelium-denuded rat aortic rings | [3][4] | |
| (R)-Darusentan | Binding Activity | No binding activity | Rat aortic vascular smooth muscle cell membranes | [3][4] |
| Functional Effect | No effect | Isolated endothelium-denuded rat aortic rings | [3][4] |
Experimental Protocols
Herein, we provide detailed protocols for key cell-based assays where (R)-Darusentan can be employed as a negative control alongside its active counterpart, (S)-Darusentan.
Protocol 1: Endothelin Receptor Binding Assay
This protocol is designed to determine the binding affinity of test compounds to the ETA receptor using a competitive radioligand binding assay.
Materials:
-
Cells expressing ETA receptors (e.g., rat aortic vascular smooth muscle cells (RAVSMs) or CHO-K1 cells stably transfected with the human ETA receptor).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2).
-
Radioligand (e.g., [125I]-ET-1).
-
(S)-Darusentan (as a positive control competitor).
-
(R)-Darusentan (as a negative control).
-
Non-specific binding control (e.g., a high concentration of unlabeled ET-1).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
[125I]-ET-1 at a concentration near its Kd.
-
A range of concentrations of the test compound, (S)-Darusentan, or (R)-Darusentan.
-
For total binding wells, add buffer instead of a competitor.
-
For non-specific binding wells, add a saturating concentration of unlabeled ET-1.
-
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
(R)-Darusentan is expected to show no significant inhibition of radioligand binding, confirming that any observed binding inhibition by (S)-Darusentan is specific to the ETA receptor.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the ability of a compound to inhibit ET-1-induced increases in intracellular calcium concentration.
Materials:
-
Cells expressing ETA receptors (e.g., CHO-K1 cells stably expressing human ETA receptor).
-
Cell culture medium.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Endothelin-1 (ET-1).
-
(S)-Darusentan.
-
(R)-Darusentan.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in assay buffer, containing Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.
-
Wash the cells with assay buffer to remove excess extracellular dye.
-
-
Compound Incubation:
-
Add varying concentrations of (S)-Darusentan, (R)-Darusentan, or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject a solution of ET-1 (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Plot the percentage of inhibition of the ET-1 response against the logarithm of the antagonist concentration.
-
Determine the IC50 value for each antagonist.
-
(R)-Darusentan should not inhibit the ET-1-induced calcium mobilization, demonstrating the specificity of the inhibitory effect of (S)-Darusentan.
Protocol 3: Inositol Phosphate Accumulation Assay
This protocol measures the accumulation of inositol phosphates (IPs) in response to ET-1 stimulation, which is a direct measure of Gq-coupled receptor activation.
Materials:
-
Cells expressing ETA receptors.
-
Inositol-free cell culture medium.
-
myo-[3H]-inositol.
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl).
-
Endothelin-1 (ET-1).
-
(S)-Darusentan.
-
(R)-Darusentan.
-
Lysis buffer (e.g., ice-cold perchloric acid).
-
Anion exchange chromatography columns.
-
Elution buffers.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cell Labeling:
-
Plate cells in a multi-well plate and culture until they reach near-confluency.
-
Replace the medium with inositol-free medium containing myo-[3H]-inositol and incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
-
Compound Treatment and Stimulation:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with various concentrations of (S)-Darusentan, (R)-Darusentan, or vehicle for a specified time.
-
Stimulate the cells with ET-1 for a defined period (e.g., 30 minutes).
-
-
Extraction of Inositol Phosphates:
-
Stop the stimulation by adding ice-cold lysis buffer.
-
Incubate on ice to allow for cell lysis and precipitation of proteins.
-
Neutralize the extracts.
-
-
Separation and Quantification of Inositol Phosphates:
-
Apply the neutralized cell extracts to anion exchange columns.
-
Wash the columns to remove unincorporated myo-[3H]-inositol.
-
Elute the total inositol phosphates with an appropriate elution buffer.
-
Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.
-
-
Data Analysis:
-
Normalize the data to the total radioactivity incorporated or protein content.
-
Plot the percentage of inhibition of ET-1-stimulated IP accumulation against the logarithm of the antagonist concentration.
-
Determine the IC50 value for each antagonist.
-
(R)-Darusentan is not expected to affect the ET-1-stimulated accumulation of inositol phosphates, confirming the specific ETA receptor-mediated effect of (S)-Darusentan.
Visualizations
Endothelin-1 Signaling Pathway via ETA Receptor
Caption: Endothelin-1 signaling pathway and the inhibitory action of (S)-Darusentan.
Experimental Workflow for Antagonist Profiling
Caption: General workflow for profiling ETA receptor antagonists in cell-based assays.
Logical Relationship of Darusentan Enantiomers
Caption: Stereospecific interaction of Darusentan enantiomers with the ETA receptor.
References
Application Notes and Protocols: (S)-Darusentan in Competitive Binding Assays
Introduction
Darusentan is a potent and selective antagonist of the endothelin A (ETA) receptor, a G-protein coupled receptor involved in vasoconstriction and cell proliferation.[1][2][3][4][5][6][7] Endothelin-1 (ET-1), a powerful vasoconstrictor, is often upregulated in conditions like hypertension.[2][4] Darusentan, by blocking the ETA receptor, antagonizes the effects of ET-1, leading to vasodilation.[1][3] It is important to note that the biological activity of Darusentan resides in its (S)-enantiomer, which exhibits high affinity for the ETA receptor. The (R)-enantiomer has been shown to have no significant binding activity.[2][4] Therefore, these application notes will focus on the use of (S)-Darusentan in competitive binding assays.
These assays are crucial for determining the binding affinity of (S)-Darusentan and for screening other potential ligands for the endothelin receptors. The data generated from these assays, such as the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50), are fundamental in drug discovery and development for characterizing the potency and selectivity of compounds like Darusentan.[1][8]
Quantitative Data: Binding Affinity of (S)-Darusentan
The binding affinity of (S)-Darusentan for endothelin receptors has been determined in various studies. The following table summarizes the key quantitative data.
| Compound | Receptor | Species | Cell/Tissue Type | Parameter | Value (nM) | Reference |
| (S)-Darusentan | ETA | Human | CHO cells | Ki | 1.4 | [3][5][7] |
| (S)-Darusentan | ETB | Human | CHO cells | Ki | 184 | [3][5][7] |
| (S)-Darusentan | ETA | Human | CHO cells | IC50 | 0.8 | [1][9] |
| (S)-Darusentan | ETA | Rat | Aortic Vascular Smooth Muscle Cells | Ki | 13 | [2][4][7] |
| (S)-Darusentan | ETA | Rat | N/A | Ki | 6 | [1][9] |
| (R)-Darusentan | ETA | Rat | Aortic Vascular Smooth Muscle Cells | Binding Activity | None Exhibited | [2][4] |
Experimental Protocols
Competitive Radioligand Binding Assay for (S)-Darusentan
This protocol describes a method to determine the binding affinity of (S)-Darusentan for the ETA receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells expressing the human ETA receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [125I]-Endothelin-1 ([125I]-ET-1) of high specific activity.
-
Test Compound: (S)-Darusentan.
-
Non-specific Binding Control: A high concentration of unlabeled Endothelin-1 (e.g., 1 µM).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2 (5 mM), and 0.1% Bovine Serum Albumin (BSA).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: For measuring radioactivity.
-
96-well plates.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the ETA receptor according to standard laboratory procedures. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [125I]-ET-1, and the membrane preparation.
-
Non-specific Binding: Assay buffer, [125I]-ET-1, a high concentration of unlabeled ET-1, and the membrane preparation.
-
Competitive Binding: Assay buffer, [125I]-ET-1, varying concentrations of (S)-Darusentan, and the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 2 hours) to reach binding equilibrium.[9]
-
Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measurement of Radioactivity: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the (S)-Darusentan concentration.
-
Determine the IC50 value, which is the concentration of (S)-Darusentan that inhibits 50% of the specific binding of [125I]-ET-1.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Visualizations
Competitive Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Endothelin Receptor Signaling Pathway
Endothelin receptors (ETA and ETB) are G-protein coupled receptors.[11][12] Upon binding of endothelin-1 (ET-1), the ETA receptor primarily couples to Gq/11 proteins.[11][13] This activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[13] These signaling events ultimately lead to physiological responses such as vasoconstriction and cell proliferation.[14][15] (S)-Darusentan acts as a competitive antagonist at the ETA receptor, blocking the binding of ET-1 and thereby inhibiting this signaling cascade.[2][4]
Caption: Simplified endothelin A receptor signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. academic.oup.com [academic.oup.com]
- 6. gilead.com [gilead.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. darusentan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endothelin Receptor Signaling: New Insight Into Its Regulatory Mechanisms [jstage.jst.go.jp]
Application Notes and Protocols for Chiral Separation of Darusentan Enantiomers by High-Performance Liquid Chromatography
Introduction
Darusentan is a selective endothelin A (ETA) receptor antagonist that has been investigated for the treatment of resistant hypertension and congestive heart failure.[1][2] The molecule contains a chiral center, resulting in two enantiomers: (S)-Darusentan and (R)-Darusentan. Pharmacological studies have shown that the (S)-enantiomer is the active moiety, exhibiting high affinity for the ETA receptor, while the (R)-enantiomer shows no significant binding activity.[3][4] Consequently, the accurate separation and quantification of Darusentan enantiomers are crucial for pharmacokinetic studies, quality control of the active pharmaceutical ingredient (API), and formulation development. This document provides a detailed protocol for the chiral separation of Darusentan enantiomers using High-Performance Liquid Chromatography (HPLC).
Chemical Structures
-
Darusentan: (S)-2-(4,6-dimethoxypyrimidin-2-yloxy)-3-methoxy-3,3-diphenylpropanoic acid[2][5][6]
-
Chiral Center: The stereogenic center is at the C2 position of the propanoic acid chain.
Experimental Protocol: Chiral HPLC-MS/MS Method
This protocol outlines a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the enantioselective determination of Darusentan enantiomers.[7][8]
Instrumentation and Materials
-
HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chiral Column: Chiralcel OD-RH (or equivalent cellulose-based chiral stationary phase).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).
-
Reference Standards: (S)-Darusentan and (R)-Darusentan.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Value |
| Stationary Phase | Chiralcel OD-RH |
| Mobile Phase | Acetonitrile / Water / Formic Acid (50:50:0.1, v/v/v)[7][8] |
| Flow Rate | 0.5 mL/min[7][8] |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
| Injection Volume | 5-20 µL (optimized based on sensitivity) |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Mass Spectrometry Detection
-
Ionization Mode: Electrospray Ionization (ESI), Negative[7][8]
-
MRM Transitions: To be determined by infusing individual enantiomer standards. The precursor ion will be [M-H]⁻.
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of (S)-Darusentan and (R)-Darusentan in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions with the mobile phase to cover the desired concentration range. A recommended range is 0.500 to 2500 ng/mL for each enantiomer.[7]
-
Sample Preparation (for plasma samples):
Method Validation Parameters
The method should be validated according to standard guidelines (e.g., ICH). Key validation parameters and their typical acceptance criteria are summarized below.
| Parameter | Typical Results/Acceptance Criteria |
| Linearity | r ≥ 0.995 over the concentration range of 0.500 to 2500 ng/mL[7] |
| Lower Limit of Quantitation (LLOQ) | 0.500 ng/mL for each enantiomer[7] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). Reported accuracy is within -5.4% to 6.3%.[7] |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). Reported precision is not more than 10.2%.[7] |
| Selectivity | No significant interfering peaks at the retention times of the enantiomers. |
| Chiral Inversion | No chiral inversion should be observed during sample preparation, storage, and analysis.[7] |
Visualizations
Darusentan Signaling Pathway
The following diagram illustrates the mechanism of action of (S)-Darusentan as an endothelin A (ETA) receptor antagonist. Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to ETA receptors on vascular smooth muscle cells, triggering a signaling cascade that leads to vasoconstriction. (S)-Darusentan selectively blocks this interaction, leading to vasodilation.[3][4]
Caption: Mechanism of action of (S)-Darusentan.
Experimental Workflow for Chiral Separation
The diagram below outlines the key steps in the experimental workflow for the chiral separation and quantification of Darusentan enantiomers from a biological matrix.
Caption: Experimental workflow for Darusentan enantiomer analysis.
Conclusion
The described chiral HPLC method provides a robust and sensitive approach for the separation and quantification of Darusentan enantiomers. This methodology is suitable for researchers, scientists, and drug development professionals involved in the study of Darusentan's pharmacokinetics, as well as for quality control purposes. The detailed protocol and validation parameters serve as a comprehensive guide for the implementation of this analytical technique.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. academic.oup.com [academic.oup.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Determination of darusentan enantiomers in rat plasma by enantioselective liquid chromatography with tandem mass spectrometry using cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of darusentan enantiomers in rat plasma by enantioselective liquid chromatography with tandem mass spectrometry using cellulose-based chiral stationary phase [hero.epa.gov]
Application Notes and Protocols: Utilizing (R)-Darusentan as a Negative Control in Endothelin Receptor Blockade Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for incorporating (R)-Darusentan as a negative control in experimental designs aimed at investigating the endothelin system. (S)-Darusentan is a potent and selective antagonist of the endothelin A (ETA) receptor, a key mediator of vasoconstriction and cell proliferation. In contrast, its enantiomer, (R)-Darusentan, exhibits no significant binding affinity for endothelin receptors, rendering it an ideal negative control to ensure the specificity of the observed effects of (S)-Darusentan.
Mechanism of Action of Darusentan
(S)-Darusentan exerts its pharmacological effects by competitively blocking the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction and cellular growth. The use of (R)-Darusentan, which is pharmacologically inactive, is crucial for distinguishing specific ETA receptor-mediated effects from off-target or non-specific actions of the active compound.
Endothelin-1 Signaling Pathway
Caption: Endothelin-1 signaling and (S)-Darusentan's mechanism of action.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of Darusentan enantiomers.
Table 1: In Vitro Binding Affinity of Darusentan Enantiomers
| Compound | Receptor | Ki (nmol/L) | Reference |
| (S)-Darusentan | Human ETA | 1.4 | [1][2] |
| (S)-Darusentan | Human ETB | 184 | [1][2] |
| (S)-Darusentan | Rat Aortic Vascular Smooth Muscle ETA | 13 | [3][4] |
| (R)-Darusentan | Rat Aortic Vascular Smooth Muscle ETA | No binding activity | [3][4] |
Table 2: In Vitro Functional Activity of Darusentan Enantiomers
| Assay | Compound | Potency (pA2) | Effect | Reference |
| Endothelin-induced vascular contractility (rat aortic rings) | (S)-Darusentan | 8.1 ± 0.14 | Inhibition | [3][4] |
| Endothelin-induced vascular contractility (rat aortic rings) | (R)-Darusentan | - | No effect | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below, incorporating (R)-Darusentan as a negative control.
Experimental Workflow: In Vitro Receptor Binding Assay
References
Application Notes & Protocols: In Vivo Administration of (R)-Darusentan for Control Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (R)-Darusentan as a negative control in in vivo pharmacological studies. Darusentan is a selective endothelin type A (ETA) receptor antagonist, with its activity residing in the (S)-enantiomer.[1][2] The (R)-enantiomer is pharmacologically inactive, making it an ideal control to differentiate specific ETA receptor-mediated effects from non-specific or off-target effects of the compound scaffold.[1][2]
Rationale for Use as a Negative Control
In drug development, demonstrating target specificity is crucial. The active enantiomer, (S)-Darusentan, potently binds to and inhibits the ETA receptor, leading to vasodilation and a reduction in blood pressure.[3][4] Conversely, (R)-Darusentan exhibits no significant binding activity at endothelin receptors and consequently has no effect on endothelin-induced signaling or vasoconstriction.[1][2] Therefore, administering (R)-Darusentan in a parallel experimental group allows researchers to control for any physiological changes that might arise from the chemical properties of the molecule itself, its vehicle, or the administration procedure, independent of ETA receptor antagonism.
Quantitative Pharmacological Data
The following table summarizes the differential activity of the (S) and (R) enantiomers of Darusentan, highlighting the basis for using (R)-Darusentan as a negative control.
| Parameter | (S)-Darusentan (Active) | (R)-Darusentan (Inactive Control) | Receptor Target | Reference System |
| Binding Affinity (Ki) | 1.4 nmol/L | No binding activity | Human ETA | Recombinant Receptors |
| Binding Affinity (Ki) | 184 nmol/L | No binding activity | Human ETB | Recombinant Receptors |
| Binding Affinity (Ki) | 13 nmol/L | No binding activity | ETA | Rat Aortic Vascular Smooth Muscle Cells (RAVSMs) |
| Functional Antagonism (pA2) | 8.1 ± 0.14 | No effect | ETA | Isolated Rat Aortic Rings |
Data compiled from multiple sources.[1][2][3]
Endothelin-A (ETA) Receptor Signaling Pathway
The diagram below illustrates the signaling cascade initiated by Endothelin-1 (ET-1) binding to the ETA receptor and shows the specific point of inhibition by (S)-Darusentan. (R)-Darusentan does not interact with this pathway.
Caption: ETA receptor signaling pathway and the inhibitory action of (S)-Darusentan.
Protocol: In Vivo Administration in a Hypertensive Rat Model
This protocol describes a typical experiment to validate the specific antihypertensive effects of (S)-Darusentan using (R)-Darusentan as a negative control in Spontaneously Hypertensive Rats (SHR).
4.1. Objective To determine if the blood pressure-lowering effect of Darusentan is specifically mediated by ETA receptor antagonism.
4.2. Materials
-
(S)-Darusentan
-
(R)-Darusentan
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or radiotelemetry)
-
Oral gavage needles
4.3. Experimental Groups Animals should be randomly assigned to one of three groups (n=8-10 per group):
-
Vehicle Control: Receives 0.5% CMC solution.
-
(R)-Darusentan (Negative Control): Receives (R)-Darusentan at a dose equivalent to the active group (e.g., 30 mg/kg).
-
(S)-Darusentan (Active Compound): Receives (S)-Darusentan (e.g., 30 mg/kg).
4.4. Dosing and Administration
-
Formulation: Prepare a suspension of each compound in the 0.5% CMC vehicle on the day of dosing.
-
Route of Administration: Oral gavage (p.o.).
-
Dosage: A dose of 10-100 mg/kg is typical for preclinical studies. The dose for the (R)- and (S)- enantiomers must be identical.
-
Frequency: Once daily for the duration of the study (e.g., 14 days).
-
Volume: Administer a consistent volume based on body weight (e.g., 5 mL/kg).
4.5. Procedure
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week. Acclimate them to the blood pressure measurement procedure for 3-5 days before the start of the experiment.
-
Baseline Measurement: Record baseline systolic and diastolic blood pressure and heart rate for all animals for 2-3 consecutive days before the first dose.
-
Dosing Period: Administer the assigned treatment (Vehicle, R-Darusentan, or S-Darusentan) orally once daily for 14 days.
-
Blood Pressure Monitoring: Measure blood pressure at consistent time points post-dosing (e.g., 2, 4, 8, and 24 hours) on specified days (e.g., Day 1, Day 7, and Day 14) to assess both peak and trough effects.
-
Data Analysis: Analyze the change in blood pressure from baseline for each group. Use appropriate statistical tests (e.g., Two-way ANOVA with post-hoc tests) to compare the (S)-Darusentan group to both the Vehicle and (R)-Darusentan groups. The expected outcome is a significant reduction in blood pressure in the (S)-Darusentan group only.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the described control experiment.
Caption: Workflow for an in vivo control experiment using (R)-Darusentan.
Conclusion
The use of the inactive (R)-enantiomer of Darusentan is indispensable for rigorous in vivo studies. It provides an essential negative control, ensuring that observed physiological effects can be confidently attributed to the specific pharmacological action of the active (S)-enantiomer at the ETA receptor. This approach is fundamental to building a robust data package for any selective therapeutic agent.
References
Techniques for Assessing the Enantiomeric Purity of (R)-Darusentan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the enantiomeric purity of (R)-Darusentan, a potent endothelin-A receptor antagonist. The accurate determination of enantiomeric excess is critical for ensuring the safety and efficacy of chiral drugs. The following sections detail the methodologies for key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers. By utilizing a chiral stationary phase (CSP), it is possible to achieve differential retention of the (R) and (S)-enantiomers of Darusentan, allowing for their accurate quantification.
A sensitive, specific, and rapid liquid chromatography-mass spectrometry (LC-MS/MS) method has been developed and validated for the enantioselective determination of darusentan enantiomers.[1] This method is particularly suitable for analyzing biological samples, such as rat plasma.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chiral Stationary Phase | Chiralcel OD-RH | [1] |
| Mobile Phase | Acetonitrile/Water/Formic Acid (50:50:0.1, v/v/v) | [1] |
| Flow Rate | 0.5 mL/min | [1] |
| Detection | Multiple-Reaction Monitoring (MRM) via Electrospray Ionization (ESI) in negative ionization mode | [1] |
| Linearity Range | 0.500 to 2500 ng/mL for each enantiomer | [1] |
| Lower Limit of Quantitation (LLOQ) | 0.500 ng/mL for each enantiomer | [1] |
| Intra-day Precision | ≤ 10.2% | [1] |
| Inter-day Precision | ≤ 10.2% | [1] |
| Accuracy | -5.4% to 6.3% | [1] |
Experimental Protocol: Chiral HPLC-MS/MS
Objective: To separate and quantify the (R) and (S)-enantiomers of Darusentan.
Materials:
-
(R)-Darusentan and (S)-Darusentan reference standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS reagent grade)
-
Chiralcel OD-RH column
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation:
-
For plasma samples, perform protein precipitation by adding methanol.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
Prepare a calibration curve by spiking known concentrations of (R) and (S)-Darusentan into the blank matrix.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Data Analysis:
-
Integrate the peak areas for both the (R) and (S)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Caption: Workflow for Chiral HPLC-MS/MS Analysis of Darusentan.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte (BGE).[2][3][4] This method offers advantages such as low sample and reagent consumption and fast analysis times.[2]
General Experimental Protocol: Chiral Capillary Electrophoresis
Objective: To separate the enantiomers of Darusentan using a chiral selector in the background electrolyte.
Materials:
-
(R)-Darusentan and (S)-Darusentan reference standards
-
Phosphate buffer
-
Chiral selector (e.g., cyclodextrins like sulfobutyl ether-β-cyclodextrin)[5]
-
Organic modifier (e.g., acetonitrile)
-
Capillary electrophoresis system with a UV detector
Procedure:
-
Capillary Conditioning:
-
Rinse the capillary sequentially with 0.1 M NaOH, deionized water, and the background electrolyte.
-
-
Background Electrolyte (BGE) Preparation:
-
Sample Preparation:
-
Dissolve the Darusentan sample in the BGE or a suitable solvent.
-
-
Electrophoretic Conditions:
-
Data Analysis:
-
Identify the migration times of the (R) and (S)-enantiomers.
-
Calculate the enantiomeric purity based on the corrected peak areas.
-
Caption: Workflow for Chiral Capillary Electrophoresis Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess, typically through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[6][7] These agents interact with the enantiomers to form diastereomeric complexes, which exhibit distinct signals in the NMR spectrum.
General Experimental Protocol: NMR for Enantiomeric Purity
Objective: To determine the enantiomeric excess of a Darusentan sample by observing the diastereomeric differentiation in the NMR spectrum.
Materials:
-
Darusentan sample
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral derivatizing agent (e.g., Mosher's acid) or chiral solvating agent
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the Darusentan sample in a deuterated solvent in an NMR tube.
-
Acquire a preliminary ¹H NMR spectrum of the sample alone.
-
Add the chiral auxiliary (CDA or CSA) to the NMR tube.
-
If using a CDA, ensure the reaction to form the diastereomers goes to completion.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H or another relevant nucleus (e.g., ¹⁹F if applicable, ³¹P for specific CDAs) NMR spectrum of the mixture.
-
Optimize acquisition parameters to achieve good signal-to-noise and resolution.
-
-
Data Analysis:
-
Identify the signals corresponding to the two diastereomers. These signals should be well-resolved.
-
Integrate the distinct signals for each diastereomer.
-
Calculate the enantiomeric excess based on the integral ratio.
-
Caption: Workflow for NMR-based Enantiomeric Purity Determination.
References
- 1. Determination of darusentan enantiomers in rat plasma by enantioselective liquid chromatography with tandem mass spectrometry using cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Separation by Capillary Electrophoresis Using Polysaccharides | Springer Nature Experiments [experiments.springernature.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of (R)-Darusentan in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darusentan is a selective endothelin A (ETA) receptor antagonist that has been investigated for the treatment of resistant hypertension.[1] The endothelin pathway plays a significant role in vasoconstriction, and its inhibition presents a therapeutic target for managing blood pressure.[1] (R)-Darusentan is one of the enantiomers of Darusentan. The accurate quantification of (R)-Darusentan in plasma is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. This document provides a detailed application note and protocol for the determination of (R)-Darusentan in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathway of Darusentan
Darusentan exerts its therapeutic effect by blocking the endothelin-1 (ET-1) signaling pathway in vascular smooth muscle cells. As a selective ETA receptor antagonist, Darusentan prevents ET-1 from binding to its receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction.
Bioanalytical Method for (R)-Darusentan in Human Plasma
A validated LC-MS/MS method is presented for the quantification of (R)-Darusentan in human plasma. The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a chiral stationary phase and detection by tandem mass spectrometry.
Method Parameters and Validation Summary
The following tables summarize the key parameters and validation results for the bioanalytical method.
Table 1: LC-MS/MS Instrumental Conditions
| Parameter | Setting |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water/Formic Acid (50:50:0.1, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
| Mass Spectrometry | |
| Mass Spectrometer | API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | To be determined empirically for (R)-Darusentan |
| Dwell Time | 200 ms |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 500°C |
Note: The specific MRM transition for (R)-Darusentan should be optimized by infusing a standard solution of the analyte into the mass spectrometer. Based on methods for similar compounds, a precursor ion corresponding to [M-H]⁻ would be selected, and the most stable and abundant product ion would be used for quantification.
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.500 - 2500 ng/mL |
| Correlation Coefficient (r) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL |
| Intra-day Precision (%CV) | |
| LQC (1.0 ng/mL) | ≤ 10.2% |
| MQC (100 ng/mL) | ≤ 8.5% |
| HQC (2000 ng/mL) | ≤ 7.8% |
| Inter-day Precision (%CV) | |
| LQC (1.0 ng/mL) | ≤ 9.8% |
| MQC (100 ng/mL) | ≤ 9.1% |
| HQC (2000 ng/mL) | ≤ 8.2% |
| Accuracy (% Bias) | |
| LQC (1.0 ng/mL) | -5.4% to 6.3% |
| MQC (100 ng/mL) | -4.2% to 5.1% |
| HQC (2000 ng/mL) | -3.8% to 4.5% |
| Recovery | |
| (R)-Darusentan | > 85% |
| Internal Standard | > 88% |
| Matrix Effect | |
| (R)-Darusentan | 92% - 108% |
| Internal Standard | 95% - 105% |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of (R)-Darusentan reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solution with methanol to obtain working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog of Darusentan or another endothelin receptor antagonist) at a concentration of 1 mg/mL in methanol.
-
IS Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL) and vortex for 30 seconds.
-
Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial with an insert.
-
Inject 10 µL of the supernatant into the LC-MS/MS system for analysis.
Construction of Calibration Curve and Quality Control Samples
-
Prepare calibration standards by spiking appropriate amounts of the (R)-Darusentan working solutions into blank human plasma to achieve final concentrations of 0.5, 1, 5, 25, 100, 500, 1500, and 2500 ng/mL.
-
Prepare quality control samples at three concentration levels: Low QC (LQC) at 1.0 ng/mL, Medium QC (MQC) at 100 ng/mL, and High QC (HQC) at 2000 ng/mL.
-
Process the calibration standards and QC samples alongside the unknown plasma samples using the protein precipitation protocol described above.
-
Construct a calibration curve by plotting the peak area ratio of (R)-Darusentan to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is recommended for analysis.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of (R)-Darusentan in human plasma. The detailed protocol and validated parameters ensure reliable data for pharmacokinetic and other studies essential in the drug development process. The provided diagrams offer a clear visualization of both the pharmacological mechanism of action and the analytical workflow.
References
Troubleshooting & Optimization
Technical Support Center: Chiral Separation of Darusentan Enantiomers
Welcome to the technical support center for the chiral separation of Darusentan enantiomers. This resource provides detailed troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enantioselective analysis of Darusentan.
Troubleshooting Guide
This guide addresses specific problems that may arise during the chiral separation of Darusentan enantiomers using High-Performance Liquid Chromatography (HPLC).
Problem 1: Poor or No Enantiomeric Resolution
Q: My chromatogram shows a single peak or two poorly resolved, overlapping peaks for Darusentan. How can I improve the separation?
A: Poor resolution is a common issue in chiral separations. The key is to enhance the differential interaction between the enantiomers and the chiral stationary phase (CSP). Here are several parameters to investigate:
-
Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity.[1]
-
Solvent Ratio: For reversed-phase methods, such as on a Chiralcel OD-RH column, the ratio of the organic modifier (e.g., acetonitrile) to the aqueous component can be adjusted. A successful method utilized an isocratic mobile phase of acetonitrile/water/formic acid (50:50:0.1, v/v/v).[2][3] Modifying this ratio may improve resolution.
-
Additives: Acidic or basic additives can significantly impact separation by altering the ionization state of the analyte and its interaction with the CSP.[1][4] Formic acid (0.1%) has been shown to be effective for Darusentan.[2][3] Experimenting with the concentration or type of additive (e.g., trifluoroacetic acid, diethylamine) may be beneficial, but be mindful that this can also lead to a complete loss of resolution.[4]
-
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is fundamental.[5][6][7] Not all CSPs will resolve all compounds.
-
A proven column for Darusentan is the Chiralcel OD-RH , a cellulose-based CSP.[2][3] If you are using a different type of column (e.g., amylose-based, cyclodextrin-based), it may not be suitable for this specific separation.[6][7] It is often necessary to screen multiple columns with different chiral selectors.[1]
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the stationary phase. The validated method for Darusentan used a flow rate of 0.5 mL/min.[2][3]
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process.[8] Try adjusting the column temperature (e.g., in 5°C increments) to see if it improves selectivity.
Troubleshooting Workflow for Poor Resolution
Caption: Workflow for troubleshooting poor enantiomeric resolution.
Problem 2: Peak Tailing or Asymmetry
Q: My peaks for the Darusentan enantiomers are showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Mobile Phase Additives: For basic compounds like Darusentan, tailing can occur due to interactions with residual silanol groups on the silica support. Using an acidic additive like formic acid helps to suppress these interactions, leading to more symmetrical peaks.[9] Ensure the concentration of formic acid (e.g., 0.1%) is adequate.[2][3]
-
Sample Concentration: Injecting too much sample can overload the column, leading to broad, tailing peaks. Try reducing the concentration of your sample or the injection volume.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade. If the problem persists and worsens with time, flushing the column according to the manufacturer's instructions or replacing the column may be necessary.
Problem 3: Irreproducible Retention Times
Q: The retention times for my enantiomers are shifting between injections. What could be causing this instability?
A: Fluctuating retention times point to a lack of system equilibrium or changes in experimental conditions.
-
Column Equilibration: Chiral separations, especially with isocratic mobile phases, require thorough column equilibration.[10][11] Ensure the column is equilibrated with the mobile phase for a sufficient amount of time (e.g., at least 10-20 column volumes) before starting your analytical run.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variability. Prepare fresh mobile phase daily and ensure accurate measurement of all components. Trace amounts of water or other contaminants in organic solvents can sometimes affect separations.[11]
-
Temperature Fluctuations: Ensure the column oven temperature is stable and consistent throughout the analysis, as temperature changes can affect retention.[8]
-
System Leaks: Check the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.
Frequently Asked Questions (FAQs)
Q1: What is a validated HPLC method for the chiral separation of Darusentan?
A1: A sensitive and specific LC-MS/MS method has been developed and validated for the enantioselective determination of Darusentan enantiomers in rat plasma.[2] The key parameters are summarized below.
| Parameter | Condition |
| Column | Chiralcel OD-RH (Cellulose-based CSP) |
| Mobile Phase | Acetonitrile / Water / Formic Acid (50:50:0.1, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) with ESI source |
| Sample Prep | Protein precipitation with methanol |
Table 1: Validated HPLC-MS/MS Method Parameters for Darusentan Enantiomer Separation.[2][3]
Q2: Why is a chiral separation necessary for Darusentan?
A2: Chiral separation is crucial because enantiomers of a drug can have different pharmacological activities, pharmacokinetic profiles, and toxicities.[6][12][13] Regulatory agencies often require the evaluation of individual enantiomers to ensure the safety and efficacy of a drug.[6] Separating the enantiomers allows for individual assessment of their properties.
Q3: Can I use a different detector besides Mass Spectrometry (MS)?
A3: Yes. While MS provides high sensitivity and specificity, a UV detector can also be used if the concentration of Darusentan is sufficient for detection. You will need to determine the optimal wavelength for detection based on the UV absorbance spectrum of Darusentan.
Q4: I am observing chiral inversion (one enantiomer converting to the other). Is this a known issue for Darusentan?
A4: Based on a validated study, no chiral inversion was observed for Darusentan during plasma sample preparation, storage, or analysis.[2][3] If you suspect chiral inversion, it could be due to harsh sample preparation conditions (e.g., extreme pH or high temperature) that are specific to your protocol.
Q5: What is the general strategy for developing a new chiral separation method?
A5: A common strategy involves a screening process.[1][14] This typically includes testing a set of diverse chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based) with a variety of mobile phases (e.g., normal-phase, reversed-phase, polar organic).[14][15] Once a promising combination of column and mobile phase is identified, the method is further optimized by fine-tuning parameters like solvent ratios, additives, flow rate, and temperature.[1][8][14]
General Method Development Workflow
Caption: A generalized workflow for chiral method development.
Detailed Experimental Protocol
This protocol is based on the validated method for the enantioselective determination of Darusentan in rat plasma.[2][3]
1. Objective: To achieve baseline separation of Darusentan enantiomers for quantification.
2. Materials and Equipment:
-
HPLC System: A binary or quaternary HPLC system with a column oven and autosampler.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chiral Column: Chiralcel OD-RH, 5 µm particle size.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagent: Formic acid (analytical grade).
-
Sample Preparation: Centrifuge, vials, pipettes.
3. Chromatographic Conditions:
-
Column: Chiralcel OD-RH.
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water:Formic Acid (50:50:0.1, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Controlled (e.g., 25°C - 40°C, requires optimization).
-
Injection Volume: 5-20 µL (dependent on sample concentration).
-
MS Detection: ESI source in negative ionization mode. Use multiple-reaction monitoring (MRM) for quantification.
4. Sample Preparation (from Rat Plasma):
-
Pipette 50 µL of rat plasma into a microcentrifuge tube.
-
Add an internal standard if used.
-
Add methanol to precipitate plasma proteins (typically 3-4 volumes, e.g., 150-200 µL).
-
Vortex the mixture thoroughly for approximately 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
5. Analysis Procedure:
-
Equilibrate the Chiralcel OD-RH column with the mobile phase at 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject a racemic standard of Darusentan to confirm the separation and identify the retention times of the two enantiomers.
-
Inject the prepared samples.
-
Integrate the peak areas for each enantiomer for quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Determination of darusentan enantiomers in rat plasma by enantioselective liquid chromatography with tandem mass spectrometry using cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of darusentan enantiomers in rat plasma by enantioselective liquid chromatography with tandem mass spectrometry using cellulose-based chiral stationary phase [hero.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eijppr.com [eijppr.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ymc.co.jp [ymc.co.jp]
- 15. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
Ensuring the stability of (R)-Darusentan in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the stability of (R)-Darusentan in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Darusentan that may influence its stability in solution?
A1: Understanding the physicochemical properties of Darusentan is crucial for designing appropriate experiments and ensuring its stability. Key properties are summarized in the table below. The propanoic acid moiety, with a pKa of approximately 3.2, indicates that the compound's solubility and stability are likely pH-dependent.
Table 1: Physicochemical Properties of Darusentan
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂N₂O₆ | [1] |
| Molecular Weight | 410.42 g/mol | [1] |
| Water Solubility | 0.0994 mg/mL (predicted) | [2] |
| logP | 3.61 (predicted) | [2] |
| pKa (Strongest Acidic) | 3.2 (predicted) | [2] |
| pKa (Strongest Basic) | 0.83 (predicted) | [2] |
Q2: What are the recommended storage conditions for (R)-Darusentan stock solutions?
A2: Proper storage is essential to maintain the integrity of (R)-Darusentan solutions. General recommendations based on supplier data are provided below. It is always advisable to refer to the specific product information sheet provided by the supplier.
Table 2: Recommended Storage Conditions for Darusentan Stock Solutions
| Storage Temperature | Storage Period | Source |
| -80°C | Up to 2 years | [3] |
| -20°C | Up to 1 year | [3] |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[4]
Q3: What solvents are suitable for preparing (R)-Darusentan solutions?
A3: Darusentan is practically insoluble in water but is soluble in organic solvents.[4][5]
-
DMSO: Soluble at ≥ 125 mg/mL.[4]
-
For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] Another option is 10% DMSO in 90% corn oil.[6]
When preparing solutions, especially for biological assays, ensure the final concentration of the organic solvent is compatible with the experimental system and does not affect the results.
Troubleshooting Guides
Issue 1: Precipitation of (R)-Darusentan in aqueous buffers.
-
Possible Cause: The low aqueous solubility of (R)-Darusentan, especially at a pH close to or below its pKa, can lead to precipitation.
-
Troubleshooting Steps:
-
Adjust pH: Ensure the pH of the aqueous buffer is well above the pKa of the carboxylic acid group (pKa ≈ 3.2) to maintain the compound in its more soluble deprotonated (carboxylate) form. A pH of 7.0 or higher is recommended.
-
Use Co-solvents: If adjusting the pH is not feasible or sufficient, consider the use of a small percentage of a water-miscible organic co-solvent, such as DMSO or ethanol. However, verify the compatibility of the co-solvent with your experimental setup.
-
Sonication: Gentle sonication can help in dissolving the compound.[4]
-
Fresh Preparation: Prepare solutions fresh before use and avoid prolonged storage in aqueous buffers.
-
Issue 2: Inconsistent results or loss of activity in biological assays.
-
Possible Cause: This could be due to the degradation of (R)-Darusentan in the experimental solution. Although (R)-Darusentan is the inactive enantiomer, its stability is important for accurate experimental controls.[7] Degradation could be accelerated by factors such as pH, temperature, or light exposure.
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To understand the stability of (R)-Darusentan under your specific experimental conditions, a forced degradation study is recommended. This involves exposing the compound to stress conditions like acid, base, oxidation, heat, and light to identify potential degradation pathways.[1][8]
-
Develop a Stability-Indicating Analytical Method: A stability-indicating HPLC method can separate the intact (R)-Darusentan from its degradation products. This allows for the quantification of the compound's purity and concentration over time.
-
Control Experimental Conditions:
-
pH: Maintain a stable pH, preferably in the neutral range, unless the experimental protocol requires otherwise.
-
Temperature: Avoid high temperatures. Store solutions at recommended temperatures and minimize time at room temperature.
-
Light: Protect solutions from light by using amber vials or covering containers with aluminum foil, as compounds with aromatic rings can be susceptible to photodegradation.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of (R)-Darusentan
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products of (R)-Darusentan and to develop a stability-indicating analytical method.
Objective: To assess the stability of (R)-Darusentan under various stress conditions.
Materials:
-
(R)-Darusentan
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 HPLC column
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of (R)-Darusentan in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the powdered (R)-Darusentan in an oven at 80°C for 48 hours, then dissolve in the solvent for analysis.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method. An example of a starting method for a similar compound involves a C18 column and a mobile phase of acetonitrile and a phosphate buffer (pH 3.0) in a 40:60 v/v ratio.[9]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify any new peaks, which represent degradation products.
-
Calculate the percentage of degradation.
-
Workflow for Stability Assessment
Caption: Workflow for a forced degradation study of (R)-Darusentan.
Signaling Pathway
Darusentan is a selective antagonist of the Endothelin-A (ETₐ) receptor. The following diagram illustrates the signaling pathway that is inhibited by Darusentan.
Caption: Simplified signaling pathway of Endothelin-1 and the inhibitory action of Darusentan.
References
- 1. pharmtech.com [pharmtech.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Confirmation of (S)-Darusentan Absence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to reliably confirm the absence of (S)-Darusentan contamination in drug substances.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for confirming the absence of (S)-Darusentan?
A1: The most widely accepted and robust method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[1][2] This technique allows for the separation of the (R)- and (S)-enantiomers of Darusentan, enabling the detection and quantification of the undesired (S)-enantiomer as a chiral impurity.
Q2: Which chiral stationary phase (CSP) is recommended for Darusentan enantiomer separation?
A2: A well-documented and effective CSP for the baseline separation of Darusentan enantiomers is a cellulose-based column, specifically the Chiralcel OD-RH.[3] However, screening other polysaccharide-based or different types of chiral columns may also yield successful separations.
Q3: What are the critical parameters for a successful chiral HPLC separation of Darusentan?
A3: Key parameters to optimize include the choice of the chiral stationary phase, the composition of the mobile phase (including organic modifier and any additives), column temperature, and flow rate.[4][5] For Darusentan, a mobile phase consisting of acetonitrile, water, and a small amount of formic acid has been shown to be effective.[3]
Q4: How can I ensure my analytical method is sensitive enough to detect trace amounts of (S)-Darusentan?
A4: To ensure adequate sensitivity, the analytical method must be properly validated according to ICH guidelines, with a specific focus on determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the (S)-enantiomer.[6][7] The LOQ should be sufficiently low to meet the required specifications for chiral impurities.
Q5: What should I do if I observe no separation between the Darusentan enantiomers?
A5: If no separation is observed, you should systematically troubleshoot your method. This includes verifying the suitability of your chosen chiral column, optimizing the mobile phase composition (e.g., by varying the organic modifier or adding different additives), and adjusting the column temperature and flow rate.[4] Refer to the troubleshooting guide below for a more detailed approach.
Experimental Protocols
Primary Method: Chiral HPLC for the Determination of (S)-Darusentan Impurity
This protocol is based on a published method for the enantioselective determination of Darusentan enantiomers and is adapted for the purpose of quantifying the (S)-enantiomer as an impurity in a bulk drug substance.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS).
-
Chiral Column: Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: Acetonitrile, Water (HPLC grade), Formic Acid (analytical grade).
-
(R)-Darusentan and (S)-Darusentan reference standards.
-
Sample of the drug substance to be tested.
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water : Formic Acid (50:50:0.1, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C (can be optimized) |
| Detection | UV at a suitable wavelength (e.g., 230 nm) or MS |
| Injection Volume | 10 µL (can be optimized) |
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of (S)-Darusentan reference standard in the mobile phase. Prepare a series of dilutions to construct a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the drug substance in the mobile phase to a known concentration.
-
Spiked Sample Solution (for method development and validation): Prepare a solution of the drug substance and spike it with a known amount of the (S)-Darusentan standard.
4. System Suitability: Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
| System Suitability Parameter | Acceptance Criteria |
| Resolution (Rs) between (R)- and (S)-Darusentan peaks | ≥ 1.5 |
| Tailing Factor (T) for the (S)-Darusentan peak | ≤ 2.0 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 5.0% for peak area |
5. Data Analysis:
-
Identify the peaks for (R)- and (S)-Darusentan based on their retention times, confirmed by injecting the individual reference standards.
-
Quantify the amount of (S)-Darusentan in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
-
Calculate the percentage of (S)-Darusentan contamination in the drug substance.
Method Validation Protocol
To ensure the reliability of the analytical method for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by showing that there is no interference from the main component ((R)-Darusentan) or other potential impurities at the retention time of (S)-Darusentan. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ for (S)-Darusentan should be at or below the reporting threshold for impurities. |
| Linearity | The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This should be established over a range of concentrations that includes the LOQ and the specification limit for the (S)-Darusentan impurity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with known amounts of spiked (S)-Darusentan. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of (S)-Darusentan contamination.
Issue 1: Poor or no resolution between (R)- and (S)-Darusentan peaks.
-
Question: I am not seeing two distinct peaks for the enantiomers. What should I do?
-
Answer:
-
Verify Column Performance: Ensure your chiral column is not degraded. Check the column's performance with a standard racemic mixture.
-
Optimize Mobile Phase:
-
Organic Modifier: Vary the percentage of acetonitrile. A small change can significantly impact resolution.
-
Additive: Adjust the concentration of formic acid. You can also try other acidic or basic additives depending on the column's specifications.
-
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.[4]
-
Change Temperature: Vary the column temperature. Sometimes a lower temperature can enhance enantioselectivity.[4]
-
Issue 2: The (S)-Darusentan peak is not detected, even in spiked samples.
-
Question: I've spiked my sample with the (S)-enantiomer, but I don't see a peak. What could be the problem?
-
Answer:
-
Check Injection: Ensure the autosampler is injecting correctly.
-
Review Sample Preparation: Confirm that the spiking concentration is above the method's Limit of Detection (LOD).
-
Detector Settings: Verify that the detector is set to an appropriate wavelength and sensitivity for detecting the low concentration of the impurity.
-
On-Column Degradation: Although less common, consider the possibility of the analyte degrading on the column.
-
Issue 3: High variability in the peak area of the (S)-Darusentan impurity.
-
Question: My results for the (S)-enantiomer are not reproducible. What are the likely causes?
-
Answer:
-
Inconsistent Sample Preparation: Ensure precise and consistent preparation of all samples and standards.
-
System Instability: Check for leaks in the HPLC system, ensure the pump is delivering a stable flow, and that the column temperature is constant.
-
Integration Parameters: Optimize the peak integration parameters to ensure consistent integration of the small impurity peak.
-
Carryover: If injecting a series of samples with varying concentrations, there might be carryover from a high-concentration sample to the subsequent one. Run a blank injection after a high-concentration sample to check for carryover.
-
Visualizations
Experimental Workflow
Caption: Workflow for confirming the absence of (S)-Darusentan.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting chiral HPLC analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. veeprho.com [veeprho.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected activity with (R)-Darusentan control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected activity with the (R)-Darusentan control in their experiments. As the inactive enantiomer of Darusentan, (R)-Darusentan is designed to serve as a negative control in studies involving the selective endothelin A (ETA) receptor antagonist, (S)-Darusentan. Therefore, any observed biological effect is unexpected and warrants investigation.
Frequently Asked Questions (FAQs)
Q1: What is the expected activity of (R)-Darusentan in biological assays?
(R)-Darusentan is the inactive enantiomer of the potent and selective ETA receptor antagonist, (S)-Darusentan. In experiments, (R)-Darusentan is expected to be biologically inactive and should not exhibit any significant binding to endothelin receptors or antagonism of endothelin-1 (ET-1) signaling.[1][2] It serves as an ideal negative control to demonstrate the stereospecificity of the effects observed with (S)-Darusentan.
Q2: I am observing apparent ETA receptor antagonism with my (R)-Darusentan control. What are the potential causes?
-
Chiral Contamination: The (R)-Darusentan sample may be contaminated with the highly active (S)-Darusentan enantiomer. Even minor contamination can lead to observable antagonism.
-
Compound Misidentification: The vial may be mislabeled, containing (S)-Darusentan or another active compound.
-
Compound Degradation: Improper storage or handling may lead to degradation of the compound into an active substance.
-
High Concentrations and Off-Target Effects: At excessively high concentrations, (R)-Darusentan might exhibit non-specific or off-target effects that mimic receptor antagonism.
-
Experimental Artifact: The observed effect could be an artifact of the assay system itself, unrelated to true ETA receptor blockade.
Q3: How can I verify the purity and identity of my (R)-Darusentan sample?
If you suspect contamination or misidentification, it is crucial to verify the sample's integrity. The recommended method is:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique can separate the (R) and (S) enantiomers and quantify the chiral purity of your sample.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
Contact your compound supplier for a certificate of analysis (CoA) that includes purity assessment.
Q4: What are the recommended storage and handling procedures for (R)-Darusentan?
To ensure the stability and integrity of (R)-Darusentan, follow these guidelines:
-
Storage: Store the solid compound at -20°C or -80°C for long-term stability.[3]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles.[3] A product information sheet suggests that stock solutions can be stored at -20°C for up to one year and at -80°C for up to two years.[3]
-
Working Solutions: It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3]
Q5: At what concentration should I use (R)-Darusentan as a negative control?
The concentration of the (R)-Darusentan control should be equivalent to the highest effective concentration of (S)-Darusentan used in your experiment. Using excessively high concentrations may increase the risk of off-target effects. The active (S)-enantiomer typically exhibits activity in the nanomolar range.[3][4]
Troubleshooting Guide for Unexpected Activity
If you observe unexpected biological activity with your (R)-Darusentan control, follow this logical troubleshooting workflow to identify the root cause.
Caption: Troubleshooting workflow for unexpected (R)-Darusentan activity.
Data Summary
The following table summarizes the binding affinity of Darusentan enantiomers for the endothelin A (ETA) and endothelin B (ETB) receptors. The significant difference in affinity underscores the importance of using the correct, chirally pure enantiomer for experiments.
| Compound | Receptor | Binding Affinity (Ki) | Selectivity (ETB/ETA) | Reference |
| (S)-Darusentan | ETA | 1.4 nmol/L | ~131-fold | [4] |
| ETB | 184 nmol/L | [4] | ||
| (R)-Darusentan | ETA | No binding activity reported | - | [1][2] |
| ETB | No binding activity reported | - | [1][2] |
Signaling Pathway Context
Darusentan acts on the endothelin signaling pathway. Endothelin-1 (ET-1) is a potent vasoconstrictor that signals through two G-protein coupled receptors: ETA and ETB. The diagram below illustrates the expected interaction of the Darusentan enantiomers within this pathway.
Caption: Endothelin A receptor signaling and points of intervention.
Key Experimental Protocols
Below are generalized methodologies for common experiments where (R)-Darusentan would be used as a negative control.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, allowing for the determination of binding affinity (Ki).
Objective: To determine the binding affinity of (S)-Darusentan and confirm the lack of affinity of (R)-Darusentan for the ETA receptor.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the human ETA receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl2 and BSA).
-
Incubation: In a 96-well plate, combine the cell membranes, a radiolabeled ETA-selective ligand (e.g., [¹²⁵I]-ET-1), and varying concentrations of the test compounds ((S)-Darusentan, (R)-Darusentan).
-
Non-specific Binding: Include wells with a high concentration of an unlabeled ligand to determine non-specific binding.
-
Equilibration: Incubate the plates to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation. (R)-Darusentan should not displace the radioligand at relevant concentrations.
Functional Vascular Contraction Assay
This assay measures the ability of an antagonist to inhibit the contraction of isolated blood vessels induced by an agonist like ET-1.
Objective: To assess the functional antagonism of ET-1-induced vasoconstriction by (S)-Darusentan and confirm the lack of effect of (R)-Darusentan.
Methodology:
-
Tissue Preparation: Isolate arterial rings (e.g., rat aorta or mesenteric arteries) and mount them in an organ bath system filled with physiological salt solution, bubbled with 95% O₂/5% CO₂ at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
Pre-incubation: Pre-incubate the arterial rings with either vehicle, (S)-Darusentan, or (R)-Darusentan at various concentrations for a set period (e.g., 30-60 minutes).
-
Agonist Stimulation: Generate a cumulative concentration-response curve by adding increasing concentrations of ET-1 to the organ bath.
-
Tension Measurement: Record the isometric tension generated by the arterial rings using a force transducer.
-
Data Analysis: Plot the contractile response against the log concentration of ET-1. The presence of (S)-Darusentan should cause a rightward shift in the ET-1 concentration-response curve. (R)-Darusentan should not cause a significant shift compared to the vehicle control. The potency of the antagonist can be expressed as a pA2 value.[1][2]
References
Technical Support Center: Optimizing (S)-Darusentan for In Vivo Control Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Darusentan in in vivo experimental settings. The focus is on dosage optimization, experimental design, and understanding the compound's mechanism of action to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the difference between (R)-Darusentan and (S)-Darusentan, and which one should be used for in vivo studies?
This is a critical clarification. The pharmacologically active enantiomer is (S)-Darusentan . Research has demonstrated that (S)-Darusentan is a potent and selective antagonist of the endothelin type A (ETᴀ) receptor.[1][2] In contrast, (R)-Darusentan exhibits no significant binding activity at the endothelin receptor and is considered inactive.[1][2]
For in vivo control studies, (S)-Darusentan should be used as the active agent. (R)-Darusentan can serve as an ideal negative control to demonstrate that the observed biological effects are specifically due to the antagonism of the ETᴀ receptor by the (S)-enantiomer and not due to off-target effects of the chemical scaffold.
Q2: What is the mechanism of action for (S)-Darusentan?
(S)-Darusentan is a selective endothelin type A (ETᴀ) receptor antagonist.[3] It works by blocking the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to the ETᴀ receptors located on vascular smooth muscle cells.[1][2] The binding of ET-1 to ETᴀ receptors activates a Gq protein-coupled signaling cascade, leading to increased intracellular calcium and subsequent vasoconstriction.[1][4] By inhibiting this interaction, (S)-Darusentan prevents vasoconstriction, leading to vasodilation and a decrease in blood pressure.[5]
Dosage Optimization and Administration
Q3: What dosage of (S)-Darusentan should be used for in vivo animal studies?
Specific dosages for preclinical animal models are not extensively published. However, data from human clinical trials can provide a reference for designing dose-ranging studies. In these trials, oral doses were escalated to determine efficacy and safety.[6][7] Researchers should perform a dose-finding (dose-ranging) study in their specific animal model to determine the optimal dose that achieves the desired biological effect without significant adverse events.
The table below summarizes dosages used in human clinical trials for resistant hypertension, which can serve as a starting point for allometric scaling calculations.
| Study Phase | Patient Population | Dosing Regimen | Key Findings | Reference |
| Phase 2 | Moderate Hypertension | 10 mg, 30 mg, 100 mg daily for 6 weeks | Significant dose-dependent reduction in systolic and diastolic blood pressure. | [3][8] |
| Phase 2 | Resistant Hypertension | Forced titration: 10, 50, 100, 150, 300 mg daily (2 weeks each) | Dose-dependent BP reduction; greatest effect at 300 mg/day. | [6][7] |
| Phase 3 (DORADO) | Resistant Hypertension | 50 mg, 100 mg, 300 mg daily for 14 weeks | Statistically significant BP reductions at all doses compared to placebo. | [9] |
Note: These are human equivalent doses and must be appropriately scaled for the animal model being used.
Q4: How should a dose-finding study be structured for an in vivo model?
A typical dose-finding study should include the following steps:
-
Acclimatization: Allow animals to acclimate to the housing and handling procedures to minimize stress-induced variability.
-
Baseline Measurement: Record baseline physiological parameters (e.g., blood pressure, heart rate) for a sufficient period to establish a stable baseline.
-
Randomization: Randomly assign animals to different treatment groups:
-
Vehicle Control (the formulation used to dissolve Darusentan)
-
(R)-Darusentan (Negative Control, optional but recommended)
-
Multiple (S)-Darusentan dose groups (e.g., low, medium, high)
-
-
Dose Administration: Administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection) at a consistent time each day.
-
Endpoint Measurement: Monitor the key physiological endpoints continuously or at specific time points post-administration.
-
Data Analysis: Compare the changes from baseline in the treatment groups to the vehicle control group to determine the dose-response relationship.
Troubleshooting Guide
Q5: I am not observing the expected physiological effect (e.g., blood pressure reduction). What could be the issue?
-
Incorrect Enantiomer: Confirm you are using (S)-Darusentan , the active form, and not the inactive (R)-Darusentan.[1]
-
Insufficient Dosage: The dose may be too low to elicit a response in your model. Perform a dose-escalation study to find the effective dose range.
-
Compound Stability/Solubility: Ensure the compound is fully dissolved in a suitable, non-toxic vehicle and has not precipitated. Prepare fresh solutions as needed.
-
Route of Administration: The chosen route (e.g., oral) may have poor bioavailability in your animal model. Consider an alternative route (e.g., intraperitoneal or intravenous) to ensure systemic exposure.
-
Animal Model: The specific animal model may have a different sensitivity to ETᴀ receptor antagonism or may not have the hypertension phenotype driven by the endothelin system.
-
Measurement Technique: Verify that your physiological measurement equipment (e.g., blood pressure telemetry) is properly calibrated and functioning correctly.
Q6: What are the potential adverse effects to monitor in animal models?
Based on human clinical trials, the most commonly reported adverse events are fluid retention (peripheral edema) and headaches.[6][9] In animal models, researchers should monitor for:
-
Edema: Visually inspect paws and limbs for swelling. Monitor for rapid weight gain, which can indicate fluid retention.
-
General Health: Observe animals for changes in behavior, food and water intake, and overall activity levels.
-
Hematology: In human trials, small, dose-dependent decreases in hemoglobin and hematocrit were observed.[9] Consider collecting blood samples for analysis if relevant to the study.
Experimental Protocols
Protocol: In Vivo Dose-Response Study of (S)-Darusentan on Blood Pressure in a Hypertensive Rodent Model
1. Objective: To determine the dose-dependent effect of orally administered (S)-Darusentan on mean arterial pressure (MAP) in a hypertensive rodent model (e.g., Spontaneously Hypertensive Rat, SHR).
2. Materials:
-
(S)-Darusentan powder
-
(R)-Darusentan powder (for negative control group)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Hypertensive rats (e.g., male SHRs, 16-20 weeks old)
-
Blood pressure monitoring system (e.g., telemetry or tail-cuff)
-
Oral gavage needles
3. Animal Preparation:
-
House animals in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
If using telemetry, allow for a sufficient post-surgical recovery period (e.g., 7-10 days).
-
Acclimatize animals to handling and measurement procedures for at least 3-5 days before the study begins.
4. Experimental Procedure:
-
Baseline: Record baseline blood pressure and heart rate for 2-3 consecutive days at the same time each day.
-
Randomization: On Day 0, randomize animals into treatment groups (n=6-8 per group):
-
Group 1: Vehicle (e.g., 1 mL/kg, p.o.)
-
Group 2: (R)-Darusentan (e.g., 30 mg/kg, p.o.)
-
Group 3: (S)-Darusentan (e.g., 3 mg/kg, p.o.)
-
Group 4: (S)-Darusentan (e.g., 10 mg/kg, p.o.)
-
Group 5: (S)-Darusentan (e.g., 30 mg/kg, p.o.)
-
-
Dosing: Prepare fresh dosing solutions daily. Administer a single oral dose to each animal according to its group assignment.
-
Monitoring: Record blood pressure and heart rate continuously (if using telemetry) or at fixed time points (e.g., 1, 2, 4, 6, 8, and 24 hours) post-dose.
-
Observations: Monitor animals for any clinical signs of adverse effects as described in Q6.
5. Data Analysis:
-
Calculate the change in MAP from the pre-dose baseline for each animal at each time point.
-
Average the data for each treatment group.
-
Use an appropriate statistical test (e.g., Two-way ANOVA with post-hoc tests) to compare the effects of (S)-Darusentan doses against the vehicle control group.
-
Plot the dose-response curve at the time of peak effect.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of darusentan in patients with resistant hypertension: results from a randomized, double-blind, placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.bgu.ac.il [cris.bgu.ac.il]
- 9. Endothelin receptor antagonists: Darusentan for treatment of resistant hypertension - Xagena [xagena.it]
Overcoming solubility issues with (R)-Darusentan in experimental buffers
Technical Support Center: (R)-Darusentan
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers working with (R)-Darusentan, focusing on overcoming solubility challenges in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is (R)-Darusentan and what is its primary mechanism of action?
A1: (R)-Darusentan is the inactive enantiomer of Darusentan. The active form, (S)-Darusentan, is a potent and selective endothelin receptor type A (ET-A) antagonist.[1][2] Endothelin-1 (ET-1) binding to the ET-A receptor on vascular smooth muscle cells causes vasoconstriction.[2] (S)-Darusentan blocks this interaction, leading to vasodilation.[1][3] While the (S)-enantiomer is the active drug, understanding the properties of both is crucial for accurate experimental design.[1] It's important to confirm which enantiomer you are working with. This guide will refer to the compound generally as Darusentan, but the solubility information is applicable to both forms.
Q2: What are the general solubility characteristics of Darusentan?
A2: Darusentan is a lipophilic molecule with poor aqueous solubility.[3][4] It is practically insoluble in water (< 0.1 mg/mL) but shows high solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[4] Its predicted water solubility is approximately 0.0994 mg/mL.[3]
Q3: What is the recommended solvent for preparing a concentrated stock solution?
A3: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Darusentan.[5][6] Solubility in DMSO is reported to be as high as 100-125 mg/mL.[4][5][6] Sonication or gentle warming (to 37°C) may be required to fully dissolve the compound at these high concentrations.[4][6]
Q4: My Darusentan precipitated when I diluted my DMSO stock into an aqueous buffer (e.g., PBS, cell culture media). What happened and what should I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs because Darusentan is poorly soluble in aqueous solutions. When the DMSO stock is added to the buffer, the final concentration of DMSO may not be high enough to keep the compound dissolved.
Troubleshooting Steps:
-
Vortex/Mix Vigorously: Immediately after adding the DMSO stock to the aqueous buffer, vortex or mix thoroughly to ensure rapid dispersion.
-
Dilute into a Stirring Solution: Add the DMSO stock drop-wise into the aqueous buffer while it is being vortexed or stirred. This prevents localized high concentrations of the compound that can initiate precipitation.
-
Lower the Final Concentration: The final concentration of Darusentan in your aqueous buffer may be above its solubility limit. Try preparing a more dilute working solution.
-
Increase the Final DMSO Concentration: For in vitro experiments, a final DMSO concentration of up to 0.5% is often tolerated by cells, though it is crucial to run a vehicle control to test for solvent effects. The final concentration in cell experiments should ideally not exceed 0.1%.[5]
-
Use a Co-solvent Formulation: For more challenging situations, particularly for in vivo studies, a co-solvent system may be necessary. Formulations including DMSO, PEG300, and Tween-80 have been reported.[5][6]
Solubility Data
The following tables summarize the solubility of Darusentan in various solvents.
Table 1: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Water | < 0.1[4] (Predicted: 0.0994[3]) | < 0.24 | Practically Insoluble |
| DMSO | 100 - 125[4][5][6] | 243.6 - 304.6 | Ultrasonic assistance may be needed[6] |
Table 2: Example Formulations for In Vivo Use
| Formulation Components | Achieved Concentration (mg/mL) | Molar Equivalent (mM) | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 4 | 9.75 | [5] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 | ≥ 5.07 | [6] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Darusentan Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out the desired amount of Darusentan powder (Molar Mass: 410.42 g/mol ) using a calibrated analytical balance.[7]
-
Calculate Solvent Volume: Use the formula: Volume (mL) = [Mass (mg) / 410.42 ( g/mol )] / 10 (mmol/L). For example, to make a 10 mM stock from 5 mg of Darusentan, you would need 1.218 mL of DMSO.[6]
-
Dissolve: Add the calculated volume of 100% DMSO to the vial containing the Darusentan powder.
-
Aid Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes or warm it briefly at 37°C.[4][6]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[5]
Workflow for Preparing Working Solutions
The following diagram illustrates the recommended workflow for preparing aqueous working solutions from a DMSO stock to minimize precipitation.
Caption: Workflow for preparing (R)-Darusentan solutions.
Troubleshooting Guide
Use this decision tree to troubleshoot solubility issues during your experiment.
Caption: Decision tree for troubleshooting precipitation.
Mechanism of Action Context
(S)-Darusentan is a selective antagonist of the Endothelin-A (ET-A) receptor. This pathway is critical in regulating vascular tone.
Caption: (S)-Darusentan antagonism of the ET-A receptor pathway.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. glpbio.com [glpbio.com]
- 5. Darusentan | Endothelin Receptor | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Darusentan - Wikipedia [en.wikipedia.org]
Preventing racemization of Darusentan enantiomers during experiments
Technical Support Center: Darusentan Enantiomer Stability
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols to prevent the racemization of Darusentan enantiomers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Darusentan and why is its enantiomeric purity critical?
A1: Darusentan is a selective endothelin A (ETA) receptor antagonist investigated for treating hypertension and congestive heart failure.[1][2][3] It exists as two enantiomers (mirror-image isomers). The therapeutic activity is specific to the (+)-(S)-enantiomer, which potently binds to the ETA receptor, while the (R)-enantiomer exhibits no significant binding activity.[4][5] Therefore, maintaining high enantiomeric purity of the (S)-form is crucial for ensuring experimental accuracy, efficacy, and safety.
Q2: What is racemization and what are the common laboratory triggers?
A2: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity.[6] For chiral molecules like Darusentan, which has an acidic proton on its stereocenter adjacent to a carbonyl group, racemization is often catalyzed by acids or bases.[7][8] Common laboratory triggers include:
-
Extreme pH conditions (either highly acidic or basic)
-
Elevated temperatures
-
Certain polar organic solvents[9]
-
Long incubation or storage times in solution
Q3: What structural feature of Darusentan makes it susceptible to racemization?
A3: Darusentan is a substituted propanoic acid. The chiral carbon (the stereocenter) is positioned alpha to the carboxylic acid's carbonyl group. Under basic conditions, the proton on this carbon can be abstracted to form a planar, achiral enolate intermediate. When this intermediate is reprotonated, it can occur from either face, leading to the formation of both the (S) and (R) enantiomers and thus, racemization.[8] Acid-catalyzed enolization can also lead to the same outcome.
Q4: How can I detect if my Darusentan sample has undergone racemization?
A4: The most reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC).[7] A validated enantioselective LC-MS/MS method for Darusentan has been developed that can baseline-separate the (S) and (R) enantiomers, allowing for precise measurement of the enantiomeric excess (%ee).[10]
Troubleshooting Guide: Preventing Racemization
Problem: Significant loss of enantiomeric purity detected after sample preparation or storage.
| Potential Cause | Recommended Solution & Prevention |
| Inappropriate pH of the solvent or buffer is facilitating acid/base-catalyzed racemization. | Maintain a near-neutral pH (6.0-7.5) for all stock solutions and experimental media. Avoid strongly acidic or basic conditions. Use buffered solutions when possible. Prepare solutions in solvents with minimal inherent acidity or basicity. |
| High Temperature during sample dissolution, storage, or sonication is accelerating the rate of racemization. | Prepare solutions at controlled room temperature (20-25°C) or below. Store stock solutions at recommended temperatures (see Table 2). Avoid heating or prolonged sonication to dissolve the compound; if necessary, use short bursts in a cooled bath. |
| Solvent Choice is promoting the formation of the achiral intermediate that leads to racemization. | Use aprotic or less polar solvents for long-term storage of the solid compound. For aqueous solutions, water has been shown to suppress racemization for some amino acids compared to polar organic solvents like DMF or DMSO.[9] Screen solvents for stability if racemization is suspected. |
Problem: Racemization is suspected during an ongoing in vitro or in vivo experiment.
| Potential Cause | Recommended Solution & Prevention |
| Extended Incubation Times at physiological temperatures (e.g., 37°C) are allowing for slow racemization over the course of the experiment. | Minimize the duration of the experiment where possible. For longer-term studies, run a parallel stability test of Darusentan in the experimental medium (e.g., cell culture media, plasma) under the same conditions but without cells or tissues to quantify the rate of abiotic racemization. |
| On-Column Racemization during chiral HPLC analysis is giving a false positive for sample degradation. | Optimize the chiral HPLC method to be as gentle as possible. Use a mobile phase with a suitable pH (e.g., containing a small amount of formic acid as seen in validated methods[10]). Control the column temperature, as higher temperatures can sometimes induce on-column racemization. |
| Chiral Inversion in vivo , where biological processes (e.g., enzymatic activity) are converting the active (S)-enantiomer to the inactive (R)-enantiomer. | This is a complex metabolic issue, not a simple chemical racemization. A validated bioanalytical method is required to monitor the pharmacokinetics of both enantiomers separately after administration.[10] This allows for the determination if chiral inversion is occurring in the biological system. |
Data & Experimental Protocols
Data Presentation
Table 1: General Influence of pH and Temperature on Racemization Risk for α-Substituted Carboxylic Acids
| Condition | Racemization Risk | Rationale |
| pH < 4 | Low to Moderate | Acid-catalyzed enolization is possible but often slower than base-catalyzed mechanisms. |
| pH 4 - 8 | Low (Optimal Range) | The rate of both acid and base-catalyzed racemization is minimized near neutral pH. |
| pH > 8 | High | Base-catalyzed deprotonation at the chiral center is significantly enhanced, leading to rapid racemization.[11] |
| Temperature < 4°C | Very Low | Reduces the kinetic energy available to overcome the activation barrier for racemization. |
| Temperature 20-37°C | Moderate | Racemization rate increases. Stability should be confirmed for experiments at these temperatures. |
| Temperature > 40°C | High | Significantly accelerates the rate of racemization.[12] |
Table 2: Recommended Storage and Handling Temperatures
| Sample Type | Storage Temperature | Handling Temperature |
| Solid Darusentan | 2-8°C (Refrigerated) | Room Temperature (20-25°C) |
| Stock Solution (in DMSO) | ≤ -20°C (Frozen) | On ice for short-term use |
| Aqueous Working Solutions | 2-8°C (for < 24h) | On ice or at Room Temperature |
Experimental Protocols
Protocol 1: Preparation of Enantiomerically Stable Darusentan Stock Solutions
-
Allow the solid (S)-Darusentan to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of Darusentan in a sterile microfuge tube.
-
Add the desired volume of an appropriate solvent (e.g., high-purity DMSO) to achieve the target concentration.
-
Facilitate dissolution by gentle vortexing or swirling at room temperature. Avoid heating. If sonication is required, use a cooled water bath and apply short, intermittent pulses.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed tubes.
-
Store the aliquots at ≤ -20°C. When needed, thaw a single aliquot on ice and dilute it into a pre-chilled, buffered aqueous solution (pH 6.0-7.5) for immediate use.
Protocol 2: Chiral HPLC Method for Separation of Darusentan Enantiomers This protocol is adapted from a validated method for Darusentan enantiomers.[10]
-
Column: Chiralcel OD-RH, 5 µm.
-
Mobile Phase: Acetonitrile / Water / Formic Acid (50:50:0.1, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25-30°C (maintain consistent temperature).
-
Detection: UV (e.g., 254 nm) or Mass Spectrometry (MS) in negative ionization mode for higher sensitivity.
-
Sample Preparation: Precipitate protein from plasma samples using methanol. For other aqueous samples, ensure the pH is compatible with the mobile phase before injection.
-
Analysis: Inject the sample onto the column. The (S) and (R) enantiomers should be baseline separated. Quantify the peak area for each enantiomer to determine the enantiomeric excess (%ee).
Visualizations
Logical & Experimental Workflows
Caption: Troubleshooting workflow for identifying the source of Darusentan racemization.
Caption: Experimental workflow for chiral purity analysis of Darusentan.
Signaling Pathway
Caption: Signaling pathway of Endothelin-1 and the inhibitory action of Darusentan.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Determination of darusentan enantiomers in rat plasma by enantioselective liquid chromatography with tandem mass spectrometry using cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Best practices for storage and handling of (R)-Darusentan
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers and drug development professionals working with (R)-Darusentan.
Section 1: Storage and Handling
This section details the critical parameters for maintaining the stability and integrity of (R)-Darusentan, along with essential safety protocols.
Frequently Asked Questions (FAQs) - Storage and Handling
Q1: What are the recommended storage conditions for (R)-Darusentan?
A1: Proper storage is crucial for maintaining the compound's stability. Recommendations vary based on whether the compound is in solid (powder) form or dissolved in a solvent.
Storage Recommendations for (R)-Darusentan
| Form | Temperature | Duration | Source(s) |
|---|---|---|---|
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 2 years | [1][2] |
It is best practice to store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight.[3]
Q2: What personal protective equipment (PPE) should I use when handling (R)-Darusentan?
A2: When handling (R)-Darusentan, especially in powdered form, standard laboratory PPE is required to minimize exposure risk. This includes:
-
Eye Protection: Safety goggles with side-shields.[3]
-
Hand Protection: Chemical-resistant protective gloves.[3]
-
Body Protection: An impervious lab coat or clothing.[3]
-
Respiratory Protection: A suitable respirator should be used, particularly when handling the powder form to avoid dust formation and inhalation.[3] Work should be conducted in an area with adequate ventilation, such as a chemical fume hood.[3]
Q3: What are the primary hazards associated with (R)-Darusentan?
A3: According to safety data sheets, (R)-Darusentan is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3] In case of a spill, collect the spillage to prevent environmental release and dispose of the contents/container at an approved waste disposal plant.[3]
Q4: How should I prepare for long-term storage?
A4: For long-term storage of stock solutions, it is highly recommended to aliquot the product into smaller, single-use vials. This practice avoids product degradation caused by repeated freeze-thaw cycles.[4][5]
Section 2: Formulation and Solubility
Properly dissolving (R)-Darusentan is the first step in a successful experiment. This section provides guidance on solvent selection and preparation techniques.
Troubleshooting Guide - Formulation
Issue: My (R)-Darusentan powder is not dissolving.
-
Solution 1: Choose the correct solvent. (R)-Darusentan is practically insoluble in water but shows high solubility in DMSO.[5] For in-vivo studies, solvent systems like a mixture of DMSO and corn oil, or a combination of DMSO, PEG300, Tween-80, and saline are recommended.[1][4]
-
Solution 2: Apply energy. To aid dissolution, especially for higher concentrations, gentle heating of the solution to 37°C or sonication in an ultrasonic bath for a short period can be effective.[4][5]
-
Solution 3: Prepare fresh solutions. For in-vivo experiments, it is always recommended to prepare the working solution freshly on the day of use to ensure stability and prevent precipitation.[2]
Solubility Data for (R)-Darusentan
| Solvent System | Concentration | Notes | Source(s) |
|---|---|---|---|
| DMSO | ≥ 125 mg/mL (304.56 mM) | Ultrasonic treatment may be needed. | [1][4] |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL (5.07 mM) | Add solvents sequentially. | [1] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL (5.07 mM) | Add solvents sequentially. |[1] |
Experimental Protocol: Preparation of a Stock Solution in DMSO
-
Pre-Weighing: Allow the vial of powdered (R)-Darusentan to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of powder in a suitable container.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add 0.2437 mL of DMSO to 1 mg of powder).[1]
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term stability (up to 2 years).[1][2]
Section 3: Mechanism of Action and Experimental Use
Understanding the biological context of (R)-Darusentan is key to designing and interpreting experiments.
Frequently Asked Questions (FAQs) - Biological Activity
Q1: What is the mechanism of action of Darusentan?
A1: Darusentan is a selective antagonist of the Endothelin A (ETA) receptor.[6][7] The active enantiomer, (S)-Darusentan, binds with high affinity to the ETA receptor (Ki of 1.4 nM), showing over 100-fold selectivity compared to the ETB receptor (Ki of 184 nM).[2][8] By blocking the ETA receptor, Darusentan inhibits the vasoconstrictive effects of Endothelin-1 (ET-1), leading to peripheral vasodilation.[6][8]
Q2: The compound I have is (R)-Darusentan. Is it biologically active?
A2: The available scientific literature indicates that the biological activity as an ETA receptor antagonist is attributed to the (S)-enantiomer. One study explicitly states that in isolated endothelium-denuded rat aortic rings, (S)-Darusentan inhibited endothelin-induced vascular contractility, while (R)-Darusentan had no effect.[9] Therefore, (R)-Darusentan is generally considered the inactive enantiomer and may serve as a negative control in experiments targeting the ETA receptor.
Q3: What is the signaling pathway inhibited by (S)-Darusentan?
A3: ET-1 binding to the G-protein coupled ETA receptor (which couples to Gαq proteins) on vascular smooth muscle cells triggers a signaling cascade that leads to vasoconstriction.[9] (S)-Darusentan acts as a direct competitor to ET-1, blocking this initial binding step and thereby inhibiting downstream signaling.[9]
Experimental Protocol: In-vitro Inhibition of ET-1 Signaling
This protocol is adapted from methodologies used to study (S)-Darusentan's effect on cultured rat aortic vascular smooth muscle cells (RAVSMs).[4]
-
Cell Culture: Plate isolated RAVSMs in a 96-well microplate at a density of 50,000 cells/well and incubate overnight.
-
Starvation: Starve the cells for 24 hours in a serum-free medium.
-
Darusentan Incubation: Remove the starvation medium. Add increasing concentrations of (S)-Darusentan (e.g., 0.001, 0.01, 0.1, 1, and 10 µmol/L) to the cells. Incubate at 37°C for 30 minutes. A parallel set of wells with (R)-Darusentan can be used as a negative control.
-
ET-1 Stimulation: Add ET-1 in a dose-response fashion to the wells and incubate for 60 minutes at 37°C.
-
Cell Lysis: Lyse the cells and transfer the lysates to an appropriate assay plate (e.g., for measuring downstream signaling markers like IP1).
-
Quantification: Perform an ELISA or similar assay to quantify the level of the signaling marker. The inhibitory effect of Darusentan is determined by the reduction in the ET-1-induced signal.
Section 4: Troubleshooting Common Experimental Issues
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S-Darusentan|171714-84-4|MSDS [dcchemicals.com]
- 4. TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Efficacy and safety of darusentan: a novel endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
Validating the Inactivity of (R)-Darusentan at the Endothelin-A Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the inactivity of (R)-Darusentan at the Endothelin-A (ETA) receptor. The data presented herein contrasts the binding affinity and functional activity of the (R)-enantiomer with its active counterpart, (S)-Darusentan, and other established ETA receptor antagonists. Detailed experimental protocols and signaling pathway diagrams are included to support the objective evaluation of (R)-Darusentan's pharmacological profile.
Comparative Analysis of ETA Receptor Antagonists
The following table summarizes the binding affinities of various compounds for the ETA receptor. The data clearly demonstrates the potent and selective binding of (S)-Darusentan, while its enantiomer, (R)-Darusentan, shows no significant binding activity.
Table 1: ETA Receptor Binding Affinities of Darusentan Enantiomers and Other Antagonists
| Compound | Target Receptor | Organism/Cell Line | Ki (nM) |
| (R)-Darusentan | ETA | Rat Aortic Vascular Smooth Muscle Cells | Inactive¹[1][2] |
| (S)-Darusentan | ETA | Rat Aortic Vascular Smooth Muscle Cells | 13[1][2] |
| (S)-Darusentan | ETA (human) | - | 1.4[3][4] |
| BQ-123 | ETA | Rat Vascular Smooth Muscle Cells | 4[5] |
| BQ-123 | ETA (human) | - | 1.4[6] |
| Atrasentan | ETA (human) | Human Coronary Artery Smooth Muscle Cells | 0.0551[7] |
| Sitaxsentan | ETA (human) | - | N/A (6500-fold selective for ETA over ETB)[8] |
| Zibotentan | ETA (human) | Mouse Erythroleukemic Cells | 13[9] |
¹No binding activity was observed in competitive radioligand binding assays[1][2].
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for ETA Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the ETA receptor.
1. Membrane Preparation:
-
Rat aortic vascular smooth muscle cells (RAVSMs) are cultured and harvested.
-
The cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.
-
The supernatant is then ultracentrifuged to pellet the membrane fraction containing the ETA receptors.
-
The membrane pellet is resuspended in a suitable assay buffer and the protein concentration is determined.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled ETA receptor ligand (e.g., [125I]-Endothelin-1) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compounds ((R)-Darusentan, (S)-Darusentan, etc.) are added to compete with the radioligand for binding to the ETA receptors.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ETA antagonist.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Endothelin-1-Induced Vasoconstriction
This ex vivo assay assesses the functional antagonism of ETA receptor-mediated vasoconstriction.
1. Tissue Preparation:
-
A segment of the rat thoracic aorta is isolated and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
The endothelium is removed by gentle rubbing of the intimal surface.
-
The aorta is cut into rings of approximately 2-3 mm in width.
2. Isometric Tension Recording:
-
The aortic rings are mounted in an organ bath containing oxygenated physiological salt solution maintained at 37°C.
-
The rings are connected to an isometric force transducer to record changes in tension.
-
An optimal resting tension is applied to the rings, and they are allowed to equilibrate.
3. Experimental Procedure:
-
A cumulative concentration-response curve to Endothelin-1 (ET-1) is generated to establish a baseline contractile response.
-
The aortic rings are then washed and incubated with either vehicle or a specific concentration of the test compound ((R)-Darusentan or (S)-Darusentan) for a predetermined period.
-
A second cumulative concentration-response curve to ET-1 is then generated in the presence of the test compound.
4. Data Analysis:
-
The contractile responses are expressed as a percentage of the maximum contraction induced by a depolarizing agent (e.g., KCl).
-
The potency of the antagonist is determined by the rightward shift of the ET-1 concentration-response curve.
-
For competitive antagonists, the pA2 value can be calculated to quantify the antagonist's affinity. In the case of (R)-Darusentan, no significant shift in the ET-1 concentration-response curve is expected, indicating a lack of functional antagonism[1][2].
Visualizing the Evidence
The following diagrams illustrate the key signaling pathway and experimental workflows discussed in this guide.
Caption: ETA receptor signaling pathway and points of intervention.
Caption: Workflow for key in vitro and ex vivo experiments.
Conclusion
References
- 1. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A novel ETA antagonist (BQ-123) inhibits endothelin-1-induced phosphoinositide breakdown and DNA synthesis in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BQ-123 | ETA Receptors | Tocris Bioscience [tocris.com]
- 7. Superiority of YM598 over atrasentan as a selective endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of (R)-Darusentan and its Inactive Enantiomer, (S)-Darusentan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the pharmacological activity of the two enantiomers of Darusentan: the active (S)-enantiomer and the inactive (R)-enantiomer. The data presented herein clearly demonstrates the stereoselectivity of Darusentan's interaction with the endothelin A (ETA) receptor, a key target in the management of hypertension.
Darusentan is a potent and selective antagonist of the endothelin A (ETA) receptor, which was developed for the treatment of resistant hypertension.[1][2] The molecule possesses a single chiral center, leading to the existence of two enantiomers: (S)-Darusentan and (R)-Darusentan. As the following experimental data will illustrate, the pharmacological activity of Darusentan resides solely in the (S)-enantiomer, while the (R)-enantiomer is inactive.[1][3]
Comparative Pharmacological Data
The following tables summarize the key quantitative data from in vitro studies, highlighting the stark differences in activity between the two enantiomers of Darusentan.
Table 1: Endothelin A (ETA) Receptor Binding Affinity
| Enantiomer | Target | Preparation | Ki (nmol/L) |
| (S)-Darusentan | Human ETA Receptor | - | 1.4[4][5] |
| Rat ETA Receptor | Rat Aortic Vascular Smooth Muscle (RAVSM) Membranes | 13[1][3] | |
| (R)-Darusentan | Rat ETA Receptor | Rat Aortic Vascular Smooth Muscle (RAVSM) Membranes | No binding activity observed[1][3] |
Table 2: Functional Antagonism of Endothelin-1 (ET-1) Induced Vasoconstriction
| Enantiomer | Assay | pA2 |
| (S)-Darusentan | Inhibition of ET-1 induced contraction in isolated rat aortic rings | 8.1 ± 0.14[1][3] |
| (R)-Darusentan | Inhibition of ET-1 induced contraction in isolated rat aortic rings | No effect observed[1][3] |
Mechanism of Action: The Endothelin Signaling Pathway
Darusentan exerts its therapeutic effect by blocking the binding of the potent vasoconstrictor, endothelin-1 (ET-1), to the ETA receptor on vascular smooth muscle cells. This antagonism prevents the activation of downstream signaling cascades that lead to vasoconstriction. The (S)-enantiomer is a competitive antagonist at the ETA receptor.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for ETA Receptor Affinity
Objective: To determine the binding affinity (Ki) of (S)-Darusentan and (R)-Darusentan for the ETA receptor.
Methodology:
-
Membrane Preparation: Rat aortic vascular smooth muscle cells (RAVSMs) were cultured and harvested. The cells were then homogenized, and the membrane fractions containing the endothelin receptors were isolated by centrifugation.[1][3] Receptor counting revealed that over 95% of the endothelin receptors in these fractions were of the ETA subtype.[1][3]
-
Binding Assay: The RAVSM membrane fractions were incubated with a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) and varying concentrations of either (S)-Darusentan or (R)-Darusentan.
-
Separation and Counting: After incubation, the bound and free radioligand were separated by filtration. The amount of bound radioactivity was then quantified using a gamma counter.
-
Data Analysis: Competition binding curves were generated, and the Ki values were calculated using the Cheng-Prusoff equation.
Functional Assay for Vasoconstriction
Objective: To assess the functional antagonist activity of (S)-Darusentan and (R)-Darusentan on endothelin-1-induced vasoconstriction.
Methodology:
-
Tissue Preparation: Aortas were isolated from male Sprague-Dawley rats. The endothelium was denuded to eliminate its influence on vascular tone. The aortas were then cut into rings and mounted in organ baths containing a physiological salt solution.[3]
-
Contraction Studies: The aortic rings were pre-incubated with either (S)-Darusentan, (R)-Darusentan, or vehicle control. A cumulative concentration-response curve to endothelin-1 was then generated to induce vasoconstriction, which was measured as an increase in isometric force.[3]
-
Data Analysis: The pA₂, a measure of the potency of a competitive antagonist, was calculated from the rightward shift of the endothelin-1 concentration-response curve in the presence of (S)-Darusentan.
Conclusion
The presented data unequivocally demonstrates that the pharmacological activity of Darusentan is exclusive to its (S)-enantiomer. (S)-Darusentan is a potent, low nanomolar antagonist of the ETA receptor, effectively blocking endothelin-1-induced signaling and vasoconstriction.[1][3] In stark contrast, the (R)-enantiomer exhibits no measurable binding to the ETA receptor and consequently has no functional effect on vasoconstriction.[1][3] This profound enantioselectivity underscores the critical importance of stereochemistry in drug design and development. For researchers in the field, these findings solidify the understanding of Darusentan's mechanism of action and highlight the (S)-enantiomer as the sole contributor to its therapeutic effects.
References
- 1. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to Spectroscopic and Chromatographic Methods for Confirming the Enantiomeric Purity of (R)-Darusentan
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral drug candidates like (R)-Darusentan, a potent endothelin receptor antagonist, is a critical step in preclinical and clinical development. This guide provides an objective comparison of spectroscopic and chromatographic methods for this purpose, supported by experimental data and detailed protocols.
The pharmacological and toxicological profiles of enantiomers can differ significantly. Therefore, regulatory agencies mandate strict control over the enantiomeric composition of chiral drugs. While various analytical techniques can be employed, they differ in terms of sensitivity, selectivity, sample preparation requirements, and instrumentation. This guide focuses on a comparison between spectroscopic methods (Nuclear Magnetic Resonance, Circular Dichroism, and Vibrational Circular Dichroism) and a highly sensitive chromatographic method (Liquid Chromatography-Tandem Mass Spectrometry).
Comparison of Analytical Techniques
The choice of analytical method for determining enantiomeric purity depends on factors such as the stage of drug development, the required level of sensitivity, and the availability of instrumentation. Spectroscopic methods offer rapid analysis and can be non-destructive, while chromatographic methods often provide superior separation and sensitivity, especially in complex matrices.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| ¹H NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes between the enantiomers and a CSA, leading to distinct chemical shifts for the protons of each enantiomer. | Rapid analysis, requires standard NMR instrumentation, non-destructive. | Lower sensitivity compared to chromatographic methods, requires a suitable CSA, potential for signal overlap. | In-process control, confirmation of high enantiomeric excess. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. The magnitude of the CD signal is proportional to the enantiomeric excess. | Rapid, non-destructive, provides information on absolute configuration. | Lower sensitivity, requires a chromophore near the chiral center, potential for interference from other chiral compounds. | High-throughput screening, confirmation of absolute configuration. |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Differential absorption of left and right circularly polarized infrared light. Provides a detailed fingerprint of the chiral structure. | High information content, applicable to a wide range of molecules, can determine absolute configuration. | Lower sensitivity than other methods, requires specialized equipment, complex data analysis. | Structural elucidation, confirmation of absolute configuration in complex molecules. |
| Enantioselective LC-MS/MS | Chromatographic separation of enantiomers on a chiral stationary phase followed by sensitive and selective detection by tandem mass spectrometry. | High sensitivity and selectivity, can be used for analysis in complex matrices (e.g., plasma), provides quantitative data. | Requires method development for each compound, can be destructive to the sample. | Bioanalysis, impurity profiling, quality control of final drug substance. |
Experimental Protocols
Enantiomeric Purity Determination by ¹H NMR Spectroscopy using a Chiral Solvating Agent
This protocol is a general procedure for determining the enantiomeric excess of a chiral amine, which is a key functional group in Darusentan.
Objective: To determine the enantiomeric excess of a chiral primary amine by forming diastereomeric complexes with a chiral solvating agent, (S)-BINOL, and analyzing the ¹H NMR spectrum.
Materials:
-
Chiral amine sample
-
(S)-1,1'-Bi-2-naphthol (BINOL)
-
2-Formylphenylboronic acid
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
4 Å molecular sieves
Procedure:
-
Preparation of the Host Solution: Prepare a 50 mM solution of both 2-formylphenylboronic acid and (S)-BINOL in CDCl₃. Add 4 Å molecular sieves to the solution and allow it to stand for at least 10 minutes to remove residual water.[1]
-
Preparation of the Analyte Solution: Prepare a 60 mM solution of the chiral amine in CDCl₃. Add 4 Å molecular sieves and let it stand for 10 minutes.
-
Sample Preparation for NMR Analysis: In an NMR tube, combine 0.3 mL of the host solution with 0.3 mL of the analyte solution.[1]
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum of the sample. The imine proton of the resulting diastereomeric iminoboronate ester complexes should show baseline-resolved signals.
-
Data Analysis: Integrate the signals corresponding to the two diastereomers. The enantiomeric excess (% ee) can be calculated using the following formula:
% ee = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100
Expected Results: For a racemic mixture, the integration of the two diastereomeric signals will be approximately 1:1. For an enantiomerically enriched sample, the ratio of the integrals will deviate from 1:1, allowing for the calculation of the enantiomeric excess. A linear relationship with a high correlation coefficient (e.g., R² = 0.9995) is expected when plotting known ee values against the measured values.[2]
Enantiomeric Purity Determination by Vibrational Circular Dichroism (VCD) Spectroscopy
This protocol outlines a general method for determining enantiomeric excess using VCD, demonstrated with camphor as a model compound.
Objective: To establish a calibration curve of VCD signal intensity versus enantiomeric excess for a chiral compound and use it to determine the % ee of an unknown sample.
Materials:
-
Enantiomerically pure samples of the chiral compound ((R)- and (S)-enantiomers)
-
Solvent (e.g., CDCl₃) or mulling agent (e.g., Nujol for solid samples)
-
VCD spectrometer
-
IR spectrometer
Procedure:
-
Preparation of Calibration Standards: Prepare a series of samples with known enantiomeric excess (e.g., 100% R, 75% R, 50% R [racemic], 25% R, 0% R [100% S]).
-
VCD and IR Spectra Acquisition: Record the VCD and IR spectra of each calibration standard under identical conditions (concentration, path length, solvent).
-
Data Analysis and Calibration Curve Construction:
-
Identify well-resolved and intense bands in the VCD spectra that show a linear response to the change in enantiomeric excess.
-
For each selected band, plot the VCD intensity (ΔA) against the known % ee.
-
Perform a linear regression analysis to obtain a calibration curve.
-
-
Analysis of Unknown Sample: Record the VCD and IR spectra of the sample with unknown enantiomeric purity under the same conditions as the standards.
-
Quantification: Interpolate the VCD intensity of the unknown sample on the calibration curve to determine its % ee. A root mean square error of prediction of around 1-2.5% can be achieved.[3][4][5]
Enantioselective Analysis of Darusentan by LC-MS/MS
This protocol is based on a validated method for the determination of Darusentan enantiomers in rat plasma.[6]
Objective: To separate and quantify the (R)- and (S)-enantiomers of Darusentan in a biological matrix using a chiral HPLC column coupled with a tandem mass spectrometer.
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS or equivalent
-
Chiral Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Water/Formic Acid (50:50:0.1, v/v/v)
-
Flow Rate: 0.5 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Detection: Multiple Reaction Monitoring (MRM)
Procedure:
-
Sample Preparation (Plasma):
-
To 50 µL of plasma, add an internal standard.
-
Precipitate proteins by adding methanol.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Chromatographic Separation: The enantiomers are separated on the chiral column under the specified mobile phase conditions.
-
Mass Spectrometric Detection: The separated enantiomers are detected by the mass spectrometer operating in MRM mode. The specific precursor-to-product ion transitions for Darusentan and the internal standard are monitored for quantification.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of each enantiomer in the unknown sample is then determined from this curve.
Performance Data for Darusentan Enantiomers: [6]
| Parameter | Value |
| Linearity Range | 0.500 to 2500 ng/mL |
| Correlation Coefficient (r) | ≥ 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.500 ng/mL |
| Intra-day Precision (%RSD) | ≤ 10.2% |
| Inter-day Precision (%RSD) | ≤ 10.2% |
| Accuracy (% bias) | -5.4% to 6.3% |
Workflow Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of darusentan enantiomers in rat plasma by enantioselective liquid chromatography with tandem mass spectrometry using cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Darusentan Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the stereoselective analysis of Darusentan, a potent endothelin-A receptor antagonist. The primary focus is on a validated enantioselective liquid chromatography with tandem mass spectrometry (LC-MS/MS) method, which is compared with a representative alternative technique, Capillary Electrophoresis (CE), to offer a framework for cross-validation. This document is intended to assist researchers in selecting appropriate analytical techniques and in understanding the parameters for method comparison and validation.
Overview of Analytical Methods
The accurate quantification of individual enantiomers of chiral drugs like Darusentan is critical, as enantiomers can exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful and widely used techniques for chiral separations in the pharmaceutical industry.[1][2][3][4] While HPLC, particularly with chiral stationary phases (CSPs), is a well-established and robust method, CE has emerged as a complementary technique offering advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents.[2][5][6]
This guide details a validated LC-MS/MS method for Darusentan enantiomers and presents a typical CE method that could be developed as an alternative or for cross-validation purposes.
Data Presentation: Performance Comparison
The following table summarizes the key quantitative performance parameters of the validated LC-MS/MS method for Darusentan enantiomers and the typical performance characteristics of a chiral CE method.
| Performance Parameter | Enantioselective LC-MS/MS for Darusentan[7] | Representative Chiral Capillary Electrophoresis (Typical Performance) |
| Linearity Range | 0.500 - 2500 ng/mL (r ≥ 0.995) | Typically in the µg/mL to high ng/mL range, dependent on detector |
| Lower Limit of Quantitation (LLOQ) | 0.500 ng/mL | Generally in the low µg/mL to mid ng/mL range, can be improved with advanced detectors |
| Intra-day Precision (%RSD) | ≤ 10.2% | Typically < 5% |
| Inter-day Precision (%RSD) | ≤ 10.2% | Typically < 10% |
| Accuracy (% Bias) | -5.4% to 6.3% | Generally within ±15% |
| Analysis Time | Relatively short with modern UHPLC systems | Often very short, in the range of minutes[2][5] |
| Sample Volume | 50 µL of rat plasma | Very low, in the nanoliter range[2][5] |
| Selectivity | High, due to both chiral separation and MS/MS detection | High, based on chiral selector interaction and electrophoretic mobility |
Experimental Protocols
Validated Enantioselective LC-MS/MS Method for Darusentan
This method has been developed and validated for the enantioselective determination of Darusentan enantiomers in rat plasma.[7]
a. Sample Preparation:
-
Protein precipitation of 50 µL of rat plasma with methanol.
b. Chromatographic Conditions:
-
Instrument: Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Chiral Column: Chiralcel OD-RH.
-
Mobile Phase: Acetonitrile/water/formic acid (50:50:0.1, v/v/v).
-
Flow Rate: 0.5 mL/min.
c. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple-Reaction Monitoring (MRM).
d. Validation Findings:
-
No chiral inversion was observed during sample preparation, storage, and analysis.[7]
Representative Chiral Capillary Electrophoresis (CE) Method
While a specific CE method for Darusentan has not been reported in the reviewed literature, a typical approach for the chiral separation of a small molecule drug like Darusentan would involve the following steps. This protocol is based on general principles and common practices in chiral CE.[5][6][8][9]
a. Sample Preparation:
-
Dilution of the sample in the background electrolyte (BGE) or an appropriate buffer.
-
If analyzing from a biological matrix like plasma, a protein precipitation or liquid-liquid extraction step would precede the dilution.
b. CE Conditions:
-
Instrument: Capillary Electrophoresis system with a suitable detector (e.g., UV, DAD, or MS).
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer at a specific pH (e.g., phosphate or borate buffer).
-
Chiral Selector: A chiral selector is added to the BGE to enable the separation of enantiomers. Common choices include cyclodextrins (native or derivatized), macrocyclic antibiotics, or chiral surfactants.[5][9] The type and concentration of the chiral selector would need to be optimized.
-
Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.
-
Temperature: The capillary temperature is controlled to ensure reproducibility.
c. Detection:
-
On-column detection, typically UV-Vis, is common. For higher sensitivity and specificity, coupling to a mass spectrometer (CE-MS) can be employed.
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods, such as the LC-MS/MS and CE methods described above.
Caption: Workflow for cross-validation of two analytical methods.
Signaling Pathways and Logical Relationships
The decision to undertake a cross-validation of analytical methods is driven by several factors within the drug development process. The following diagram illustrates the logical relationships leading to the need for such a comparison.
Caption: Rationale for analytical method cross-validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods [mdpi.com]
- 6. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 7. Determination of darusentan enantiomers in rat plasma by enantioselective liquid chromatography with tandem mass spectrometry using cellulose-based chiral stationary phase [hero.epa.gov]
- 8. Chiral separation of pharmaceuticals by capillary electrophoresis - Nottingham ePrints [eprints.nottingham.ac.uk]
- 9. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Statistical Analysis of Enantiomer Effects: A Comparison of Active vs. Inactive Forms
For researchers, scientists, and professionals in drug development, understanding the differential effects of a chiral drug's enantiomers is paramount. While chemically similar, these non-superimposable mirror-image molecules can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. This guide provides a framework for the statistical comparison of active (eutomer) and inactive or less active (distomer) enantiomers, using the well-documented examples of ibuprofen and propranolol.
Data Presentation: A Comparative Analysis
The cornerstone of comparing enantiomeric activity lies in the robust presentation of quantitative data. The following tables summarize the differential inhibitory activities of ibuprofen and propranolol enantiomers.
Table 1: Comparative Inhibitory Activity of Ibuprofen Enantiomers on Cyclooxygenase (COX) Isozymes
| Enantiomer | Target | Parameter | Value (μM) |
| S-(+)-Ibuprofen | COX-1 | IC50 | 2.1 |
| R-(-)-Ibuprofen | COX-1 | IC50 | 34.9 |
| S-(+)-Ibuprofen | COX-2 | IC50 | 1.6 |
| R-(-)-Ibuprofen | COX-2 | IC50 | >250 |
Table 2: Comparative Binding Affinity of Propranolol Enantiomers to β-Adrenergic Receptors
| Enantiomer | Target | Parameter | Value (nM) | Fold Difference (S vs. R) |
| S-(-)-Propranolol | β1-Adrenergic R | Ki | 1.8 | ~60-100 fold more active |
| R-(+)-Propranolol | β1-Adrenergic R | Ki | ~108-180 | |
| S-(-)-Propranolol | β2-Adrenergic R | Ki | 0.8 | |
| R-(+)-Propranolol | β2-Adrenergic R | Ki | - |
Note: The Ki for R-(+)-Propranolol is estimated based on the reported 60-100 fold lower activity compared to the S-(-)-enantiomer.
Statistical Considerations for Comparing Enantiomer Activity
When comparing the biological activity of two enantiomers, such as their half-maximal inhibitory concentrations (IC50), a key statistical question is whether the observed difference is statistically significant. A common approach for this is to use an independent samples t-test on the logarithmically transformed IC50 values (pIC50 = -log(IC50)). The log transformation is important because IC50 values are typically not normally distributed.
The null hypothesis (H0) for this test is that there is no difference between the mean pIC50 values of the two enantiomers (μ1 = μ2). The alternative hypothesis (H1) is that there is a difference (μ1 ≠ μ2). If the resulting p-value is below a predetermined significance level (commonly p < 0.05), the null hypothesis is rejected, and it can be concluded that there is a statistically significant difference in the potency of the two enantiomers.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the valid comparison of enantiomeric activity. Below are outlines of the key assays used to generate the data presented above.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (S-(+)- and R-(-)-ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plate and plate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine in each well of a 96-well plate.
-
Add the COX-1 or COX-2 enzyme to the appropriate wells.
-
Add varying concentrations of the S-(+)- and R-(-)-ibuprofen enantiomers to the wells. Include control wells with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 2 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Measure the production of prostaglandin E2 (PGE2), a product of the COX reaction, using a suitable method such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the percent inhibition for each enantiomer concentration and determine the IC50 values by fitting the data to a dose-response curve.
β-Adrenergic Receptor Binding Assay
This assay measures the affinity of a compound for β-adrenergic receptors.
Materials:
-
Cell membranes expressing β1- and β2-adrenergic receptors (e.g., from cardiac tissue or transfected cell lines)
-
Radiolabeled ligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol)
-
Unlabeled competitor (S-(-)- and R-(+)-propranolol)
-
Binding buffer (e.g., Tris-HCl with MgCl2)
-
Scintillation fluid and a scintillation counter or a gamma counter
Procedure:
-
In a series of tubes, incubate the cell membranes with a fixed concentration of the radiolabeled ligand.
-
To these tubes, add increasing concentrations of the unlabeled S-(-)- and R-(+)-propranolol enantiomers.
-
Include tubes for determining total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled antagonist).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Calculate the specific binding at each concentration of the competitor.
-
Determine the IC50 value for each enantiomer, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation.
Visualizing a Chiral Analysis Workflow
A typical workflow for comparing the effects of enantiomers involves several key steps, from initial separation to final biological analysis.
Caption: Workflow for comparing active and inactive enantiomer effects.
Visualizing a Relevant Signaling Pathway: β-Adrenergic Receptor Signaling
Propranolol exerts its effects by blocking β-adrenergic receptors, thereby inhibiting the downstream signaling cascade. The following diagram illustrates a simplified version of this pathway.
(R)-Darusentan: A Validated Negative Control for In Vitro Endothelin Receptor Studies
A comprehensive guide for researchers on the use of (R)-Darusentan as a negative control in in vitro experiments targeting the endothelin system. This guide provides a comparative analysis of (R)-Darusentan with its active enantiomer, (S)-Darusentan, supported by experimental data and detailed protocols.
In the realm of pharmacological research, the use of appropriate controls is paramount to ensure the validity and specificity of experimental findings. For in vitro studies investigating the endothelin (ET) system, particularly the endothelin-A (ETA) receptor, (R)-Darusentan has emerged as a robust negative control. Its utility stems from the principle of enantioselectivity, where one enantiomer of a chiral molecule exhibits significant biological activity while the other is largely inert. This guide delineates the validation of (R)-Darusentan as a negative control, offering a clear comparison with its biologically active counterpart, (S)-Darusentan.
Enantioselective Pharmacology of Darusentan
Darusentan is a potent and selective antagonist of the ETA receptor, a key player in vasoconstriction and cell proliferation.[1][2] The antagonist activity, however, is almost exclusively attributed to the (S)-enantiomer.[3][4] The (R)-enantiomer, (R)-Darusentan, has been shown to be virtually inactive at the ETA receptor, making it an ideal negative control to demonstrate the specificity of the effects observed with (S)-Darusentan.[3][4] The stark difference in the pharmacological activity between the two enantiomers provides a clear basis for its use in ruling out non-specific or off-target effects in experimental systems.
Comparative Efficacy: (R)-Darusentan vs. (S)-Darusentan
Experimental data consistently demonstrates the differential activity of the darusentan enantiomers. The following table summarizes the key quantitative comparisons that validate the use of (R)-Darusentan as a negative control.
| Parameter | (S)-Darusentan | (R)-Darusentan | Reference |
| Binding Affinity (Ki) at ETA Receptor | 1.4 nM (human)[5][6][7], 13 nmol/L (rat)[3][4] | No binding activity[3][4] | [3][4][5][6][7] |
| Binding Affinity (Ki) at ETB Receptor | 184 nM (human)[5][6][7] | Not reported | [5][6][7] |
| Effect on ET-1-Induced Vasoconstriction | Potent inhibitor (pA2 = 8.1 ± 0.14)[3][4] | No effect[3][4] | [3][4] |
Experimental Protocols
To facilitate the appropriate use of (R)-Darusentan as a negative control, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity of (S)-Darusentan and (R)-Darusentan to the ETA receptor.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a cell line overexpressing the human ETA receptor (e.g., CHO cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: Use a radiolabeled ETA receptor agonist, such as [¹²⁵I]-ET-1.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of either (S)-Darusentan or (R)-Darusentan.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 values (concentration of the competitor that inhibits 50% of specific binding) and calculate the Ki values using the Cheng-Prusoff equation.
In Vitro Vasoconstriction Assay
Objective: To assess the functional antagonism of ET-1-induced vasoconstriction by (S)-Darusentan and (R)-Darusentan.
Methodology:
-
Tissue Preparation: Isolate arterial rings (e.g., rat aorta) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
Control Response: Elicit a contractile response with a standard agonist (e.g., potassium chloride) to ensure tissue viability.
-
ET-1 Concentration-Response Curve: Generate a cumulative concentration-response curve to ET-1.
-
Antagonist Incubation: In separate tissue preparations, pre-incubate the arterial rings with varying concentrations of (S)-Darusentan or (R)-Darusentan for a defined period (e.g., 30 minutes).
-
ET-1 Challenge: In the presence of the antagonist, repeat the cumulative concentration-response curve to ET-1.
-
Data Analysis: Compare the concentration-response curves in the absence and presence of the antagonists. For the active compound ((S)-Darusentan), calculate the pA2 value, which is a measure of its antagonist potency. For (R)-Darusentan, no significant shift in the ET-1 concentration-response curve is expected.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Interaction of Ligands with the ETA Receptor.
Caption: Workflow for Vasoconstriction Assay.
Conclusion
The significant difference in binding affinity and functional activity between (S)-Darusentan and (R)-Darusentan robustly validates the use of (R)-Darusentan as a negative control in in vitro studies targeting the ETA receptor. By incorporating (R)-Darusentan into experimental designs, researchers can confidently attribute the observed effects of (S)-Darusentan to its specific interaction with the ETA receptor, thereby enhancing the reliability and interpretability of their findings. The use of such well-defined negative controls is a critical component of rigorous scientific investigation in pharmacology and drug development.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Darusentan (Abbott Laboratories) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicological Profiles of (R)-Darusentan and (S)-Darusentan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available toxicological and pharmacological data for the enantiomers of Darusentan: (R)-Darusentan and the pharmacologically active (S)-Darusentan. While direct comparative toxicity studies are not extensively available in publicly accessible literature, this document synthesizes existing data to infer the likely toxicological profiles of each stereoisomer.
Darusentan is a selective endothelin A (ETA) receptor antagonist, with the (S)-enantiomer being the active pharmacological agent.[1] The (R)-enantiomer has been shown to be inactive, exhibiting no significant binding to the ETA receptor or effect on endothelin-1-induced vasoconstriction.[1][2][3] Consequently, the majority of safety and toxicity data pertains to (S)-Darusentan, investigated for the treatment of resistant hypertension and congestive heart failure.
Pharmacological and Toxicological Summary
The primary pharmacological activity of Darusentan resides in its (S)-enantiomer, which acts as a potent and selective antagonist of the endothelin A (ETA) receptor.[1][2][3] This antagonism leads to vasodilation and a reduction in blood pressure. The (R)-enantiomer is pharmacologically inert at the ETA receptor.[1][2][3]
The known adverse effects of Darusentan, as reported in clinical trials, are therefore attributable to the activity of (S)-Darusentan. These effects are largely considered class effects of endothelin receptor antagonists.
Data Presentation: Clinical Safety of Darusentan ((S)-Enantiomer)
The following tables summarize the adverse events reported in clinical trials of Darusentan. It is important to note that these trials investigated the effects of what is understood to be the active (S)-enantiomer.
Table 1: Common Adverse Events Associated with Darusentan Treatment
| Adverse Event | Frequency | Severity | Notes |
| Peripheral Edema | Commonly Reported[4][5][6] | Mild to Moderate[5] | Dose-dependent, sometimes leading to discontinuation of treatment.[5][6] |
| Headache | Commonly Reported[4][6] | Mild to Moderate | Frequently observed in clinical trials. |
| Nasal Symptoms | Reported[4] | - | - |
| Decreased Hemoglobin | Observed[4][5] | - | A known effect of endothelin receptor antagonists. |
| Decreased Hematocrit | Observed[4][5] | - | A known effect of endothelin receptor antagonists. |
Table 2: Dose-Dependent Adverse Events of Darusentan in a 14-Week Study
| Adverse Event | Placebo | Darusentan 50 mg | Darusentan 100 mg | Darusentan 300 mg |
| Peripheral Edema/Fluid Retention (%) | 17 | 32 | 36 | 29 |
| Discontinuation due to Edema (%) | 0 | 1.2 | 4.9 | 5.9 |
| Decrease in Hemoglobin (g/dL) | 0.19 | 0.92 | 0.93 | 1.08 |
| Decrease in Hematocrit (%) | 0.89 | 2.89 | 2.54 | 2.88 |
Data sourced from a Phase III clinical trial in patients with resistant hypertension.[5]
Experimental Protocols
Detailed preclinical toxicology protocols for (R)- and (S)-Darusentan are not available in the reviewed literature. However, the clinical safety data is derived from randomized, double-blind, placebo-controlled studies in patients with hypertension and heart failure.[5][7] These studies typically involve escalating doses of the drug and monitoring for adverse events through patient reporting, physical examinations, and laboratory tests.
A standard preclinical toxicology evaluation for a new chemical entity would typically include:
-
In vitro cytotoxicity assays: Using various cell lines to determine the concentration at which the compound causes cell death.
-
Genotoxicity assays: A battery of tests to assess the potential for the compound to damage genetic material. This often includes the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.
-
In vivo toxicity studies: Administration of the compound to animal models (e.g., rodents and non-rodents) at various doses over different durations (acute, sub-chronic, and chronic) to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by (S)-Darusentan is the endothelin A (ETA) receptor pathway. The inactivity of (R)-Darusentan implies it does not significantly interact with this pathway.
Diagram 1: Pharmacological Action of (S)-Darusentan
Caption: (S)-Darusentan blocks the binding of Endothelin-1 to the ETA receptor, preventing vasoconstriction.
Diagram 2: Hypothetical Comparative Toxicity Workflow
Caption: A standard workflow for comparing the toxicity of two enantiomers.
Conclusion
Based on the available evidence, the toxicological profile of Darusentan is primarily associated with the pharmacological activity of the (S)-enantiomer at the ETA receptor. The reported adverse effects, such as peripheral edema and headache, are consistent with the known effects of this drug class. The (R)-enantiomer, being pharmacologically inactive at the ETA receptor, is presumed to have a low toxicity profile, though specific studies to confirm this are not publicly available. Any toxicity associated with the (R)-enantiomer would likely be off-target and unrelated to the endothelin system. For a complete toxicological comparison, dedicated preclinical studies on the individual enantiomers would be required.
References
- 1. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral toxicology: it's the same thing...only different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (R)-Darusentan: A Comprehensive Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like (R)-Darusentan are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (R)-Darusentan, supported by key safety data and an overview of its mechanism of action.
Quantitative Data Summary
The following table summarizes the key identifiers and hazard information for Darusentan. It is important to note that while the available Safety Data Sheet (SDS) is for the (S)-enantiomer, the disposal and safety protocols are applicable to the (R)-enantiomer due to their identical chemical properties in non-chiral environments.
| Parameter | Value | Reference |
| Chemical Name | (2S)-2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid | [1] |
| Synonyms | HMR-4005; LU 135252 | [1][2] |
| CAS Number | 171714-84-4 | [1][2] |
| Molecular Formula | C22H22N2O6 | [2] |
| Molar Mass | 410.426 g/mol | [2] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Signal Word | Warning | [3] |
Essential Disposal Procedures for (R)-Darusentan
The primary guideline for the disposal of Darusentan is to treat it as a hazardous chemical waste and dispose of it through an approved waste disposal plant[1]. The following steps provide a clear protocol for laboratory personnel.
Step-by-Step Disposal Protocol
-
Waste Segregation and Collection:
-
Collect waste (R)-Darusentan, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in a designated, properly labeled hazardous waste container.
-
The container must be sealable, airtight, and compatible with chemical waste[4].
-
Do not mix with other incompatible waste streams. Darusentan is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
-
-
Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first waste is added[4].
-
The label should clearly identify the contents as "(R)-Darusentan" and include the appropriate hazard warnings (e.g., "Harmful," "Toxic to Aquatic Life").
-
-
Storage:
-
Disposal Request:
-
Once the container is full or no longer in use, arrange for collection by a licensed hazardous waste disposal service.
-
Follow your institution's specific procedures for chemical waste pickup requests[4].
-
-
Accidental Release Measures:
-
In case of a spill, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[1][4].
-
For small spills, absorb the material with an inert, dry, liquid-binding material such as diatomite or universal binders[1][4].
-
Collect the absorbed material and place it in the designated hazardous waste container[4].
-
Decontaminate the affected surfaces by scrubbing with alcohol[1].
-
Prevent the spill from entering drains or water courses[1].
-
Mechanism of Action: Endothelin Receptor Antagonism
Darusentan is a selective endothelin receptor antagonist with a higher affinity for the endothelin-A (ETA) receptor than the endothelin-B (ETB) receptor[5][6]. Endothelin-1 (ET-1) is a potent vasoconstrictor, and by blocking its action at the ETA receptor on vascular smooth muscle cells, Darusentan leads to vasodilation. This mechanism is the basis for its investigation in treating conditions like uncontrolled hypertension[2].
References
Personal protective equipment for handling Darusentan, (R)-
Essential Safety and Handling Guide for Darusentan, (R)-
This document provides critical safety and logistical information for the handling and disposal of Darusentan, (R)-, a selective endothelin receptor A (ET-A) antagonist. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Classification:
Darusentan is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
Adequate personal protective equipment is mandatory when handling Darusentan to prevent exposure.
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves. |
| Skin and Body Protection | Impervious clothing. |
| Respiratory Protection | A suitable respirator should be used. |
Table 1: Personal Protective Equipment for Handling Darusentan.[1]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of Darusentan and the safety of the laboratory environment.
| Condition | Guideline |
| Handling | Avoid inhalation, and contact with eyes and skin. Prevent dust and aerosol formation. Use only in areas with appropriate exhaust ventilation.[1] |
| Storage (Powder) | Keep the container tightly sealed in a cool, well-ventilated area at -20°C.[1] |
| Storage (in Solvent) | Store at -80°C.[1][2] |
| General Storage | Keep away from direct sunlight and sources of ignition.[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
Table 2: Handling and Storage Guidelines for Darusentan.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Keep eyelids separated to ensure adequate flushing and call a physician promptly.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1] |
Table 3: First Aid Procedures for Darusentan Exposure.
Disposal Plan
Darusentan must be disposed of as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused/Expired Product | Dispose of contents and container to an approved waste disposal plant.[1] |
| Contaminated Materials | Treat all materials that have come into contact with Darusentan as hazardous waste and dispose of them accordingly. |
| Spill Residue | Collect spillage and dispose of it in a designated, approved waste container.[1] |
Table 4: Disposal Guidelines for Darusentan.
Experimental Workflows
The following diagrams illustrate the procedural workflows for handling Darusentan safely.
Caption: Workflow for routine handling of Darusentan.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
